3-Methyl-3-pyrazolin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
| Record name | NoName_1716 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-87-0, 108-26-9 | |
| Record name | 4344-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Methyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Methyl-3-pyrazolin-5-one via the Knorr Pyrazole Reaction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry for preparing pyrazole derivatives.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] A significant variation of this synthesis is the reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine to form a pyrazolone, a five-membered lactam ring with two adjacent nitrogen atoms and a carbonyl group.[4][5]
This guide provides an in-depth overview of the synthesis of 3-methyl-3-pyrazolin-5-one and its N-substituted derivatives, which are pivotal structural motifs in numerous pharmaceutically active compounds.[6][7] For instance, 1-phenyl-3-methyl-5-pyrazolone, known as Edaravone, is a medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[5][6] The versatility, high yields, and operational simplicity of the Knorr synthesis make it a vital tool for researchers in medicinal chemistry and drug development.[1][4]
General Reaction Mechanism
The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[1][8] The mechanism for the formation of a pyrazolone from a β-ketoester and a hydrazine derivative proceeds through the following key steps:
-
Hydrazone Formation: The reaction begins with the condensation of the hydrazine with the more reactive ketone group of the β-ketoester to form a hydrazone intermediate.[2][4]
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.[2][4]
-
Dehydration/Alcohol Elimination: Subsequent elimination of a molecule of alcohol (from the ester) and water leads to the formation of the stable pyrazolone ring.[4]
The pyrazolone product can exist in several tautomeric forms, including the keto (CH), amine (NH), and enol (OH) forms, which influences its chemical properties and biological activity.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 8. jk-sci.com [jk-sci.com]
A Technical Guide to the Spectroscopic Characterization of 3-Methyl-3-pyrazolin-5-one Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic techniques used to characterize 3-Methyl-3-pyrazolin-5-one and its derivatives. These compounds are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] Accurate structural elucidation through spectroscopic methods is critical for drug discovery and development. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) in the analysis of these heterocyclic compounds.
Data Presentation: Spectroscopic Signatures
The following tables summarize key quantitative data from various spectroscopic analyses of this compound and its derivatives, providing a comparative reference.
Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives
| Compound | Solvent | CH₃ (s) | Aromatic-H (m) | Other Signals (δ, ppm) |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 2.30 | 7.2-8.4 | 10.8 (br, 1H, NH), 8.8 (s, 1H, C=N-H) |
| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 1.9 | 7.3-8.5 | 11.6 (s, 1H, NH), 8.9 (s, 1H, C=N-H) |
| 3-Methyl-2-pyrazolin-5-one | DMSO-d₆ | ~2.0 | - | Signals also observed at ~3.2 ppm and ~5.1 ppm.[3] |
| Pyrazoline Derivative (from Chalcone) | - | 2.24 | 6.18-8.25 | 3.11 (dd, 1H), 3.64 (dd, 1H), 5.00 (dd, 1H), 8.25 (s, 1H), 10.94 |
Abbrev: s = singlet, dd = doublet of doublets, m = multiplet, br = broad.
Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives
| Compound | Solvent | C=O (s) | C=N (s) | Pyrazolone CH₃ (s) | Aromatic Carbons (m) | Other Signals (δ, ppm) |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 146.2 | 137.7 | 16.2 | 116.0-137.9 | 14.9 (Acetyl CH₃) |
| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO-d₆ | 148.9 | 147.4 | 13.6 | 117.2-144.6 | - |
| 1-Phenyl-3-methyl-pyrazol-5-one | - | ~168.0 | ~165.5 | 15.8 | 115.3-148.0 | - |
| 3-Methyl pyrazol-5-one | - | >160 | - | 11.4 | - | 144.7 (C2) |
Abbrev: s = singlet, m = multiplet.
Table 3: Infrared (IR) Spectral Data of Selected this compound Derivatives
| Compound | Technique | ν(N-H) cm⁻¹ | ν(C=O) cm⁻¹ | ν(C=N) cm⁻¹ | ν(C-H) cm⁻¹ |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | KBr | 3486 | 1501 | 1627 | 2913 |
| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | KBr | 3489 | 1501 | 1642 | 2954 |
| 3-Methyl-5-Pyrazolone (MP) | Powder | - | - | - | - |
Table 4: UV-Visible Spectral Data of 3-Methyl-pyrazol-5-one Derivatives
| Compound | Solvent | λ_max (nm) | Attributed Transition |
| 1-Phenyl-3-methyl pyrazol-5-one | - | 235, 280 | π →π |
| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | DMF | 270 | π→π |
| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | DMF | 324 | n→π* |
| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | DMF | 451 | d→d |
Table 5: Mass Spectrometry (MS) Data of Selected Derivatives
| Compound | Ionization | [M+H]⁺ (m/z) |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | APCI | 397.12 |
| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | APCI | 459.14 |
| Pyrazoline Derivative (from Chalcone) | - | 428, 430 (M+1, M+2) |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy This is one of the most powerful tools for elucidating the molecular structure of pyrazolone derivatives.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized pyrazolone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[3]
-
For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used.[4] Proton decoupling techniques like DEPT can be employed to distinguish between CH, CH₂, and CH₃ groups.[5]
-
Two-dimensional NMR experiments such as COSY and NOESY can be performed to establish proton-proton connectivities and spatial proximities, respectively.[5]
-
2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
KBr Disc Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using a mortar and pestle.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Powder/Mull Technique: The spectrum can be recorded directly from the powdered sample or as a nujol mull.[3][6]
-
-
Instrumentation and Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as C=O (carbonyl), N-H (amine/amide), C-H (aliphatic/aromatic), and C=N (imine).[4]
-
3. UV-Visible (UV-Vis) Spectroscopy This technique provides information about the electronic transitions within the molecule, which is useful for conjugated systems.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, DMF).[4]
-
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorbance (λ_max), which corresponds to electronic transitions like π →π* and n→π*.[1]
-
4. Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then directly infused into the mass spectrometer.
-
-
Instrumentation and Data Acquisition:
-
Employ an appropriate ionization technique. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for these types of molecules.[4][7]
-
Acquire the mass spectrum in positive or negative ion mode.
-
The spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) and various fragment ions, which helps in confirming the structure.[4]
-
Visualizations: Workflows and Structures
Diagrams created using the DOT language provide clear visual representations of key processes and concepts.
References
- 1. jocpr.com [jocpr.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric forms of 3-Methyl-1-phenyl-5-pyrazolone in different solvents
An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-1-phenyl-5-pyrazolone in Different Solvents
Introduction
3-Methyl-1-phenyl-5-pyrazolone, widely known as Edaravone, is a potent antioxidant and a significant structural motif in medicinal chemistry, used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke. The biological activity and physicochemical properties of pyrazolone derivatives are intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For 3-Methyl-1-phenyl-5-pyrazolone, this isomerism significantly influences its reactivity, stability, and interaction with biological targets.
This technical guide provides a comprehensive overview of the tautomeric forms of 3-Methyl-1-phenyl-5-pyrazolone, focusing on the profound influence of the solvent environment on the tautomeric equilibrium. It presents quantitative data, detailed experimental protocols, and logical workflows to aid researchers and professionals in the fields of chemistry and drug development.
Tautomeric Forms of 3-Methyl-1-phenyl-5-pyrazolone
3-Methyl-1-phenyl-5-pyrazolone can exist in three primary tautomeric forms in solution: the CH-form (a methylene-keto structure), the OH-form (an aromatic phenol-like structure), and the NH-form (an imine-keto structure). In the solid state, a zwitterionic form has also been identified. The equilibrium between these forms is highly sensitive to the surrounding solvent.
Caption: Equilibrium between the CH, OH, and NH tautomeric forms.
Solvent Effects on Tautomeric Equilibrium
The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form. Nonpolar solvents tend to favor the less polar CH-form, whereas polar and hydrogen-bond-accepting solvents can stabilize the OH and NH forms through intermolecular interactions.
Quantitative Analysis of Tautomeric Forms
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to quantify the distribution of tautomers in various deuterated solvents. The relative proportions are determined by integrating the signals corresponding to each specific form.
| Solvent | Tautomeric Form | Predominance / Percentage (%) | Method | Reference |
| DMSO-d6 | OH-form | 81 ± 5 | ¹H NMR | |
| CH-form | 13 ± 5 | ¹H NMR | ||
| NH-form | 6 ± 5 | ¹H NMR | ||
| CDCl₃ | CH-form | Predominantly/Only form observed | ¹H & |
Unraveling Pyrazolone Tautomerism: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. A critical aspect of their chemistry, which profoundly influences their reactivity and interaction with biological targets, is their existence in different tautomeric forms. Understanding and characterizing these tautomers is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth exploration of the use of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of pyrazolone tautomers.
The Landscape of Pyrazolone Tautomerism
Pyrazolones can exist in several tautomeric forms, primarily the keto (CH), enol (OH), and in some cases, a zwitterionic or NH form. The equilibrium between these forms is a dynamic process influenced by factors such as the substitution pattern on the pyrazolone ring, the solvent, temperature, and concentration. The three principal tautomeric forms are depicted below:
Caption: General Tautomeric Forms of Pyrazolone.
The relative populations of these tautomers can be elucidated using NMR spectroscopy, as the distinct chemical environments of the protons and carbons in each form give rise to unique spectral signatures.
Key Diagnostic Regions in 1H and 13C NMR Spectra
The differentiation of pyrazolone tautomers by NMR relies on the analysis of characteristic chemical shifts and coupling constants.
1H NMR Spectroscopy:
-
OH Proton: The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the position of which can be solvent-dependent.
-
NH Proton: The NH proton of the keto form also resonates downfield, and its chemical shift is sensitive to the solvent and concentration.
-
CH and CH2 Protons: The protons at the C4 position are particularly diagnostic. In the CH-form, this is a methine proton (CH), while in the other keto form, it is a methylene group (CH2). Their chemical shifts and multiplicities provide clear evidence for the predominant tautomer. For instance, the C4-H in the enol form of 1-phenyl-1H-pyrazol-3-ol appears as a doublet around 5.9 ppm in CDCl3.[1]
13C NMR Spectroscopy:
-
C3 and C5 Carbons: The chemical shifts of the C3 and C5 carbons are highly indicative of the tautomeric form. In the enol (OH) form, the C3 carbon bearing the hydroxyl group is significantly shielded compared to the corresponding carbonyl carbon in the keto (CH or NH) forms, which typically resonates above 160 ppm.[1] For example, in 1-phenyl-1H-pyrazol-3-ol, the C3 carbon appears at approximately 164.0 ppm in CDCl3, consistent with the enol form.[1]
-
C4 Carbon: The chemical shift of the C4 carbon also varies between tautomers. In the enol form of 1-phenyl-1H-pyrazol-3-ol, the C4 carbon is observed around 94.2 ppm in CDCl3.[1]
Experimental Protocol for NMR Analysis
A standardized and meticulous experimental approach is crucial for obtaining reproducible and reliable data for pyrazolone tautomer analysis.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the tautomeric equilibrium. A range of deuterated solvents with varying polarities and hydrogen bonding capabilities should be employed. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (CD3OD), and benzene-d6 (C6D6).[1][2]
-
Concentration: Prepare solutions at a consistent and known concentration (e.g., 10-20 mg/mL) to minimize concentration-dependent effects on chemical shifts and equilibria.
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing both 1H and 13C experiments.[3]
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration; typically 16-64 scans are adequate.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet signals for all carbons.
-
Spectral Width: A typical spectral width for 13C NMR is 0-200 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
-
Referencing: Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. Alternatively, the residual solvent signal can be used as a secondary reference.[2]
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and correct the baseline to ensure accurate integration of the signals.
-
Integration: For quantitative analysis, integrate the well-resolved signals corresponding to each tautomer. The relative population of each tautomer can be determined from the ratio of the integrals of their characteristic signals.
Data Presentation: 1H and 13C NMR Chemical Shifts of Pyrazolone Tautomers
The following tables summarize representative 1H and 13C NMR chemical shift data for the enol form of 1-phenyl-1H-pyrazol-3-ol and its derivatives in different solvents. This data highlights the influence of the solvent on the chemical shifts and provides a reference for identifying this tautomer.
Table 1: 1H NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and Derivatives (OH-Form) [1]
| Compound | Solvent | OH | H-5 | H-4 | Phenyl-H |
| 1-Phenyl-1H-pyrazol-3-ol | CDCl3 | 12.16 | 7.67 (d) | 5.92 (d) | 7.25-7.52 (m) |
| DMSO-d6 | 10.51 | 8.24 (d) | 5.86 (d) | 7.15-7.69 (m) | |
| C6D6 | 12.69 | 6.97 (d) | 5.76 (d) | 6.86-7.33 (m) | |
| CD3OD | - | 7.89 (d) | 5.82 (d) | 7.17-7.57 (m) | |
| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 11.33 | 7.73 (s) | - | 7.30-7.48 (m) |
| DMSO-d6 | 10.99 | 8.51 (s) | - | 7.21-7.67 (m) | |
| 4-Iodo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 11.40 | 7.72 (s) | - | 7.31-7.48 (m) |
| DMSO-d6 | 10.89 | 8.40 (s) | - | 7.18-7.67 (m) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and Derivatives (OH-Form) [1]
| Compound | Solvent | C-3 | C-5 | C-4 | Phenyl-C |
| 1-Phenyl-1H-pyrazol-3-ol | CDCl3 | 164.0 | 129.1 | 94.2 | 118.6, 125.9, 129.6, 139.4 |
| C6D6 | 165.1 | 129.3 | 94.6 | 118.8, 125.8, 129.7, 139.9 | |
| CD3OD | 164.5 | 129.7 | 94.8 | 118.8, 126.3, 130.4, 141.3 | |
| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 160.6 | 129.1 | 82.2 | 118.8, 126.7, 129.8, 139.1 |
| 4-Iodo-1-phenyl-1H-pyrazol-3-ol | CDCl3 | 163.6 | 133.3 | 46.6 | 118.8, 126.7, 129.8, 139.1 |
Logical Workflow for Tautomer Determination
The process of identifying and quantifying pyrazolone tautomers using NMR spectroscopy follows a logical workflow.
Caption: Workflow for NMR-based Pyrazolone Tautomer Analysis.
Conclusion
1H and 13C NMR spectroscopy are indispensable tools for the comprehensive analysis of pyrazolone tautomerism. By carefully selecting experimental conditions and analyzing key spectral features, researchers can confidently identify the predominant tautomeric forms and quantify their relative populations. This detailed understanding is fundamental for elucidating the structure-property relationships of pyrazolone derivatives, ultimately guiding the design and development of new therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the study of these versatile heterocyclic compounds.
References
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Methyl-3-pyrazolin-5-one, a heterocyclic organic compound. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and applications. Due to the common confusion with its isomer, this guide also delineates the characteristics of 3-Methyl-2-pyrazolin-5-one to provide a clearer understanding of the distinct properties and applications of each.
Compound Identification and Alternative Names
The nomenclature of methyl-pyrazolinone derivatives can be ambiguous. This section clarifies the names and CAS numbers for this compound and its prominent isomer.
Table 1: Alternative Names and CAS Numbers
| Compound Name | IUPAC Name | CAS Number | Other Synonyms |
| This compound | 5-methyl-1,2-dihydropyrazol-3-one[1] | 4344-87-0[2] | Methylpyrazolone, 3-methyl-1H-pyrazol-5-ol, 5-methyl-2,3-dihydro-1H-pyrazol-3-one[1] |
| 3-Methyl-2-pyrazolin-5-one | 3-methyl-1,4-dihydropyrazol-5-one[3] | 108-26-9 | 3-Methyl-5-pyrazolone, 2,4-Dihydro-5-methyl-3H-pyrazol-3-one, 3-Methyl-1H-pyrazol-5(4H)-one[3] |
Physicochemical Properties
The structural differences between the two isomers result in distinct physical and chemical properties.
Table 2: Physicochemical Data
| Property | This compound | 3-Methyl-2-pyrazolin-5-one |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol [3] |
| Appearance | Light yellow crystalline powder | White to pale yellow crystalline solid |
| Melting Point | 223-225 °C | Approximately 140-142 °C |
| Solubility | Soluble in 1 M NH₄OH (25 mg/mL), methanol | Soluble in water and polar solvents like alcohols |
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the general approach involves the methylation of a pyrazolin-5-one precursor. One suggested method is the reaction of pyrazolin-5-one with a methylating agent such as methyl magnesium bromide. The synthesis is understood to proceed via the formation of the pyrazolone ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds[2].
Due to the limited availability of a specific protocol for this compound, the well-established synthesis for its isomer, 3-Methyl-2-pyrazolin-5-one, is provided below for illustrative purposes of pyrazolone synthesis.
Experimental Protocol: Synthesis of 3-Methyl-2-pyrazolin-5-one
This protocol is based on the widely reported condensation reaction between ethyl acetoacetate and hydrazine hydrate.
Objective: To synthesize 3-Methyl-2-pyrazolin-5-one.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in absolute ethanol.
-
Slowly add hydrazine hydrate to the solution while stirring.
-
Reflux the reaction mixture for a specified period.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 3-Methyl-2-pyrazolin-5-one.
Applications
Applications of this compound
This compound is primarily utilized as a chemical intermediate in the synthesis of other heterocyclic compounds. Its main application lies in the dye industry, where it serves as a precursor for various dyes. It is a key component in the production of acidic metal complex dyes and disperse dyes.
Applications of 3-Methyl-2-pyrazolin-5-one in Research and Drug Development
The isomer, 3-Methyl-2-pyrazolin-5-one (often referred to as 3-Methyl-5-pyrazolone), has a much broader and more documented range of applications, particularly in the pharmaceutical sector. It serves as a versatile building block for the synthesis of a variety of biologically active molecules.
Derivatives of 3-Methyl-5-pyrazolone have been shown to exhibit a wide array of pharmacological activities, including:
-
Analgesic and Anti-inflammatory: It is a precursor in the synthesis of drugs with pain-relieving and anti-inflammatory properties.
-
Anticancer: Certain derivatives have been investigated for their potential as anticancer agents.
-
Antimicrobial: The pyrazolone scaffold is found in compounds with antibacterial and antifungal activities.
-
Antioxidant: Some derivatives have demonstrated antioxidant properties.
-
Urease Inhibition: Specific derivatives have shown inhibitory activity against the urease enzyme.
Diagrams
General Synthesis Workflow for Pyrazolones
References
An In-depth Technical Guide to the Antioxidant Mechanism of Action of Edaravone (3-methyl-1-phenyl-5-pyrazolone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone (3-methyl-1-phenyl-5-pyrazolone) is a potent antioxidant and neuroprotective agent approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its therapeutic efficacy is primarily attributed to its robust free radical scavenging capabilities, which mitigate oxidative stress-induced cellular damage. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of Edaravone, detailing its molecular interactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document synthesizes quantitative data on its scavenging activity, outlines detailed experimental protocols for its assessment, and visualizes key mechanistic pathways.
Core Antioxidant Mechanism: Electron Donation
The principal antioxidant mechanism of Edaravone involves the donation of an electron to neutralize a wide array of free radicals.[1][4] This process is significantly enhanced by the molecule's ability to exist in an anionic state at physiological pH. With a pKa of approximately 7.0, a substantial fraction of Edaravone is deprotonated, forming the more reactive enolate anion.[5][6] This anion readily donates an electron to quench free radicals, thereby interrupting damaging chain reactions such as lipid peroxidation.[1][4]
The scavenging reaction converts the Edaravone anion into an Edaravone radical. In an oxygen-rich environment, this radical can react with molecular oxygen to form an Edaravone peroxyl radical, which is ultimately converted to the stable, non-toxic metabolite 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[1][7] This final product lacks oxidizing power, highlighting the irreversible nature of Edaravone's radical scavenging activity.[7]
Targeting a Broad Spectrum of Radicals
Edaravone is distinguished by its ability to scavenge a wide variety of both water-soluble and lipid-soluble radicals, a property attributed to its amphiphilic nature.[1][4] This allows it to exert its protective effects in both aqueous cellular compartments and within lipid membranes.
Key targets of Edaravone's scavenging activity include:
-
Peroxyl Radicals (ROO•): Edaravone effectively scavenges peroxyl radicals, which are key mediators of lipid peroxidation chain reactions. By neutralizing these radicals, Edaravone protects cell membranes from oxidative damage.[1][4]
-
Hydroxyl Radicals (•OH): As one of the most reactive and damaging ROS, the hydroxyl radical is a primary target for Edaravone.[2][8][9] Studies have shown that Edaravone reacts with hydroxyl radicals at a diffusion-limited rate.[8][9]
-
Peroxynitrite (ONOO⁻): Edaravone is also a potent scavenger of peroxynitrite, a highly reactive nitrogen species formed from the reaction of nitric oxide and superoxide.[10][11][12] This action is particularly relevant in neuroinflammatory conditions where peroxynitrite-mediated damage is a significant pathological feature.[10][13]
Quantitative Analysis of Antioxidant Activity
The antioxidant potency of Edaravone has been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
| Assay Type | Radical Species | Edaravone Activity | Reference |
| IC₅₀ | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | 4.7 ± 0.3 µM | [8] |
| IC₅₀ | Ascorbyl free radical | 0.17 ± 0.06 mM | [8] |
| IC₅₀ | Lipid Peroxidation (rat brain homogenate) | 15.3 µM | [6] |
| IC₂₅ | Linoleic acid hydroperoxide formation | 33.8 µM | [6] |
Table 1: Inhibitory Concentrations (IC₅₀/IC₂₅) of Edaravone in Various Antioxidant Assays
| Radical Species | Rate Constant (k) | Reference |
| Hydroxyl Radical (•OH) | 3.0 x 10¹⁰ M⁻¹s⁻¹ | [1] |
| Hydroxyl Radical (•OH) | 5.2 x 10¹⁰ M⁻¹s⁻¹ | [8] |
| Hydroxyl Radical (•OH) | 1.35 x 10¹⁰ M⁻¹s⁻¹ | [4][14] |
| Peroxynitrite (ONOO⁻) | 1.5 x 10⁴ M⁻¹s⁻¹ | [11][15] |
| Nitric Oxide (•NO) | 7.0 x 10³ M⁻¹s⁻¹ | [8] |
| Singlet Oxygen (¹O₂) | Estimated at 10⁸–10⁹ M⁻¹s⁻¹ | [7] |
Table 2: Reaction Rate Constants of Edaravone with Various Reactive Species
Modulation of Intracellular Signaling Pathways
Beyond direct radical scavenging, Edaravone also exerts its antioxidant effects by modulating endogenous antioxidant defense mechanisms. A key pathway influenced by Edaravone is the Keap1-Nrf2 signaling pathway.
Activation of the Keap1-Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.
Edaravone has been shown to promote the dissociation of Nrf2 from Keap1.[3][16] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby bolstering the cell's intrinsic antioxidant capacity.[16]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antioxidant activity of Edaravone.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Edaravone stock solution and serial dilutions
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add a defined volume of each Edaravone dilution (or positive control) to the wells of a 96-well plate.
-
Add the DPPH working solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of Edaravone.[5][17]
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity, accounting for cellular uptake and metabolism.
-
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours.
-
Remove the culture medium, wash the cells with warm PBS, and treat them with medium containing various concentrations of Edaravone and 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
After incubation, wash the cells twice with warm PBS.
-
Add 600 µM ABAP solution in PBS to each well to induce oxidative stress.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure fluorescence intensity over time (excitation ~485 nm, emission ~535 nm).
-
Calculate the CAA units by determining the area under the fluorescence curve.[10][18][19]
-
Lipid Peroxidation Assay in Rat Brain Homogenate
This ex vivo assay assesses the ability of Edaravone to inhibit lipid peroxidation in a biologically relevant tissue.
-
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., ice-cold KCl solution)
-
Thiobarbituric acid (TBA) reagent
-
Edaravone solutions at various concentrations
-
Spectrophotometer
-
-
Procedure:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Incubate the brain homogenate with various concentrations of Edaravone at 37°C for a specified time (e.g., 30 minutes) to induce lipid peroxidation.
-
Stop the reaction and add TBA reagent to the samples.
-
Heat the samples to allow the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Measure the absorbance of the resulting pink-colored complex at approximately 532-535 nm.
-
Quantify the level of lipid peroxidation by comparing the absorbance of Edaravone-treated samples to a control.[6][20][21]
-
Concluding Remarks
Edaravone's potent antioxidant activity is a cornerstone of its therapeutic efficacy. Its multifaceted mechanism, encompassing direct scavenging of a broad spectrum of reactive species and modulation of endogenous antioxidant pathways, makes it a highly effective agent against oxidative stress-mediated pathologies. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important molecule.
References
- 1. The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone dexborneol attenuates oxidative stress in experimental subarachnoid hemorrhage via Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependency of multiple free radical-scavenging activity of edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection | Cellular and Molecular Biology [cellmolbiol.org]
- 14. OH radical scavenging activity of Edaravone: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone attenuates experimental asthma in mice through induction of HO-1 and the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.journalagent.com [pdf.journalagent.com]
Crystal structure analysis of pyrazolone derivatives
An In-depth Technical Guide to the Crystal Structure Analysis of Pyrazolone Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives represent a vital class of five-membered heterocyclic compounds that have been a cornerstone in medicinal chemistry for over a century, ever since the synthesis of antipyrine in 1883.[1][2][3] This structural motif is a critical component in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[1][3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure and the spatial arrangement of substituents on the pyrazolone core.[5][6]
Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise atomic arrangement of these derivatives.[5] This analysis provides crucial insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern crystal packing. Such detailed structural knowledge is paramount for rational drug design, enabling a deeper understanding of structure-activity relationships (SAR) and facilitating the optimization of ligand-protein interactions.[1][6] This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of pyrazolone derivatives, serving as a technical resource for professionals in the field.
Experimental Protocols
A complete understanding of the crystal structure begins with the successful synthesis and crystallization of the target compound, followed by rigorous diffraction analysis.
Synthesis of Pyrazolone Derivatives
The classical and most common method for synthesizing the pyrazolone core is the Knorr synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] The reaction is typically catalyzed by an organic or inorganic base in an alcohol solvent.[1]
General Procedure (Knorr Synthesis):
-
A solution of a substituted hydrazine (e.g., phenylhydrazine) is prepared in a suitable solvent, such as absolute ethanol.
-
A β-ketoester (e.g., ethyl acetoacetate) is added to the solution, often in the presence of a catalytic amount of base like piperidine or sodium acetate.[1][7]
-
The reaction mixture is refluxed for a period of 2-4 hours.
-
Upon cooling to room temperature, the pyrazolone derivative often precipitates out of the solution.[5]
-
The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol, diethyl ether), and dried.[5][7]
-
Further purification is typically achieved through recrystallization from an appropriate solvent to yield a high-purity compound suitable for crystal growth.
Variations of this fundamental reaction, such as using different starting materials like cyanoacetic hydrazide, allow for the synthesis of a diverse library of pyrazolone derivatives.[7]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The slow evaporation method is widely used for pyrazolone derivatives.
Typical Protocol (Slow Evaporation):
-
The purified pyrazolone derivative is dissolved in a suitable solvent or solvent mixture (e.g., chloroform, DMF/MeOH) to create a saturated or near-saturated solution.[8][9]
-
The solution is filtered to remove any particulate matter.
-
The container is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals suitable for diffraction will form.[9]
Single-Crystal X-ray Diffraction Analysis
This section outlines the standard workflow for determining the crystal structure from a suitable single crystal.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size and quality (e.g., 0.56 × 0.54 × 0.36 mm) is carefully selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed on a diffractometer (e.g., Bruker APEX DUO CCD) equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα.[5][9] Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[9]
-
Structure Solution: The crystal structure is solved from the collected diffraction data using direct methods.[5] This initial step provides a preliminary model of the electron density and atomic positions.
-
Structure Refinement: The initial model is refined using a full-matrix least-squares on F² method.[5] This iterative process optimizes atomic coordinates, thermal parameters, and occupancies to achieve the best agreement between the observed diffraction pattern and the one calculated from the structural model.[9] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5]
Data Presentation: Crystallographic Parameters
The final output of a crystal structure analysis is a set of quantitative data that precisely describes the molecule and its arrangement in the crystal lattice. The tables below summarize typical crystallographic data for representative pyrazolone derivatives reported in the literature.
Table 1: Crystal Data and Structure Refinement Parameters for Representative Pyrazolone Derivatives.
| Parameter | Compound 1 (pyrazole-pyrazoline hybrid)[10] | Compound 2 (pyrazole-pyrazoline hybrid)[10] | Compound 3 (Diphenyl-pyrazole)[5] |
|---|---|---|---|
| Chemical Formula | C₂₀H₁₇BrN₄O | C₂₁H₁₉N₅O₂ | C₃₀H₂₄N₄ |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/n | P2₁/c |
| a (Å) | 9.348(2) | 21.5455(17) | 10.123(1) |
| b (Å) | 9.793(2) | 7.3813(7) | 16.456(2) |
| c (Å) | 16.366(4) | 22.7766(19) | 14.567(2) |
| α (°) | 87.493(6) | 90 | 90 |
| β (°) | 87.318(6) | 101.0921(8) | 98.76(1) |
| γ (°) | 84.676(6) | 90 | 90 |
| Volume (ų) | 1487.8(6) | 3552.1(5) | 2397.8(5) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 293 | 293 | 296 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Final R indices | R1 = 0.0651 | R1 = 0.0520 | R1 = 0.057 |
Table 2: Selected Bond Lengths and Angles for a Pyridyl-Pyrazole-3-one Derivative. [11]
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Bond Lengths | |
| C6-O | 1.359 |
| C=O (carbonyl) | 1.209 |
| C=N (imine) | 1.248 |
| C-C (sp³-sp²) | 1.519 |
| Torsion Angles |
| C7–C8–C11–O3 | -2.5 |
Note: Atom numbering is specific to the cited crystal structure and may not correspond to Diagram 2. The data illustrates typical values for single, double, and partial double bonds within pyrazolone systems.
Structural Analysis: Intermolecular Interactions
The packing of pyrazolone derivatives in the solid state is stabilized by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they can influence physical properties like solubility and melting point, as well as play a role in molecular recognition at biological targets.
-
Hydrogen Bonds: N-H···O and N-H···N hydrogen bonds are among the most common and robust interactions, often dictating the primary supramolecular motifs.[12] In many structures, these interactions lead to the formation of dimers or extended one-dimensional chains (catemers).[11][13][14]
-
C-H···π Interactions: The aromatic phenyl rings frequently found as substituents on the pyrazolone core often participate in C-H···π interactions, further stabilizing the crystal structure.[5]
-
Halogen Bonds: In halogenated derivatives, Br···Br interactions have been observed, contributing to the formation of 3D networks.[11]
-
π-π Stacking: The planar pyrazole ring and other aromatic substituents can engage in π-π stacking, another key interaction for stabilizing the packing of flat, aromatic molecules.[15]
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal unit, revealing the percentage contribution of different interactions, such as H···H, H···C, and O···H contacts, to the overall crystal stability.[8][16]
Conclusion
The crystal structure analysis of pyrazolone derivatives provides indispensable, high-resolution data that bridges the gap between chemical synthesis and biological function. The detailed experimental protocols and analytical techniques described herein allow researchers to determine the precise molecular architecture and supramolecular assembly of these pharmacologically significant compounds. The quantitative data derived from these studies, including bond lengths, angles, and intermolecular contacts, are fundamental to advancing the field of drug discovery, enabling the design of new therapeutic agents with enhanced efficacy and selectivity.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hir...: Ingenta Connect [ingentaconnect.com]
The Enduring Legacy of Pyrazolones: A Technical Guide to Their Discovery and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
For over a century, the pyrazolone core has served as a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. From their serendipitous discovery in the late 19th century to their continued exploration in modern drug discovery, pyrazolone derivatives have made an indelible mark on human health. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this important class of compounds, with a focus on their applications in medicinal chemistry.
A Historical Perspective: From Accidental Discovery to Blockbuster Drugs
The journey of pyrazolone compounds began in 1883 with a fortuitous discovery by the German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinine derivatives, Knorr unexpectedly synthesized a pyrazole derivative.[3] Subsequent methylation of this compound led to the creation of antipyrine (phenazone), the first synthetic non-opioid analgesic and antipyretic drug.[1][2][3][4][5] This groundbreaking discovery opened the door for further exploration of pyrazolone chemistry.
In the years that followed, researchers at Hoechst AG developed several derivatives with enhanced potency. Friedrich Stolz synthesized aminopyrine in 1893, which was found to be significantly more active than antipyrine.[3] Further innovations led to the development of dipyrone (metamizole) in 1922, which remains a widely used analgesic and antipyretic in many parts of the world.[6][7]
The pharmacological versatility of the pyrazolone scaffold soon became apparent, with researchers uncovering a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and central nervous system (CNS) effects.[1][8][9] This has led to the development of several FDA-approved drugs containing the pyrazolone nucleus for various therapeutic indications, such as edaravone for amyotrophic lateral sclerosis (ALS), eltrombopag for thrombocytopenia, and aminophenazone for liver function tests.[1]
Synthesis of Pyrazolone Derivatives
The classical and most common method for synthesizing the pyrazolone ring is the condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate.[1][2] This versatile reaction allows for the introduction of various substituents on both the hydrazine and the β-ketoester components, enabling the creation of a diverse library of pyrazolone analogs.
General Synthetic Scheme:
A general representation of the Knorr pyrazolone synthesis is depicted below:
-
Step 1: Reaction of Phenylhydrazine with Ethyl Acetoacetate: Phenylhydrazine is reacted with ethyl acetoacetate.
-
Step 2: Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.
Numerous modifications and alternative synthetic routes have been developed over the years to improve yields, introduce diverse functionalities, and create more complex pyrazolone-containing scaffolds.[10][11]
Mechanism of Action: Targeting Cyclooxygenase
The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6][12] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
The Arachidonic Acid Cascade and COX Inhibition:
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Characteristics of 3-Methyl-3-pyrazolin-5-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-Methyl-3-pyrazolin-5-one, a key intermediate in the synthesis of various pharmaceuticals and dyes. Due to a lack of readily available public data, this guide focuses on the experimental protocols for determining solubility and provides visual workflows to aid in laboratory practice.
Data Presentation: Solubility of this compound
A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of common organic solvents. Qualitative descriptions indicate that it is "slightly soluble in ethanol"[1]. Another source specifies its solubility in a basic aqueous solution containing methanol as "1 M NH4OH: soluble 25mg/mL, clear, colorless (in methanol)". While extensive quantitative data exists for some of its derivatives, such as 1-phenyl-3-methyl-5-pyrazolone (Edaravone)[2][3][4][5][6], this information is not directly transferable to the parent compound.
Researchers are encouraged to determine the solubility of this compound in their specific solvents of interest using the experimental protocols outlined in the following section.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. The isothermal saturation method followed by gravimetric analysis is a widely accepted and reliable technique.
2.1. Isothermal Saturation Method
This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath with temperature control (±0.1°C)
-
Equilibration vessels (e.g., screw-capped vials or small flasks)
-
Analytical balance (±0.0001 g)
-
Syringes with filters (e.g., 0.45 µm PTFE filters)
-
Volumetric flasks and pipettes
-
Oven for drying
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in an equilibration vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vessel in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution remains constant. A typical duration is 24 to 72 hours.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved particles.
-
Analysis: Determine the concentration of this compound in the filtered sample. The gravimetric method is a straightforward and accurate analytical technique for this purpose.
2.2. Gravimetric Analysis
This method determines the mass of the solute in a known mass of the saturated solution.
Procedure:
-
Weighing the Sample: Immediately after withdrawal and filtration, accurately weigh a portion of the saturated solution in a pre-weighed container (e.g., a glass vial or evaporating dish).
-
Solvent Evaporation: Evaporate the solvent from the sample. This can be done at room temperature under a fume hood or at an elevated temperature in an oven. The temperature should be chosen carefully to avoid decomposition of the solute.
-
Drying to a Constant Mass: After the solvent has evaporated, dry the remaining solid residue in an oven at a suitable temperature until a constant mass is achieved. This is confirmed by repeated weighings until the difference between consecutive measurements is negligible.
-
Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.
-
Grams per 100 g of solvent:
-
Mass of saturated solution = (Mass of container + solution) - Mass of empty container
-
Mass of solute = (Mass of container + residue) - Mass of empty container
-
Mass of solvent = Mass of saturated solution - Mass of solute
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
-
Mole fraction (x):
-
Moles of solute = Mass of solute / Molar mass of this compound
-
Moles of solvent = Mass of solvent / Molar mass of the solvent
-
Mole fraction of solute (x) = Moles of solute / (Moles of solute + Moles of solvent)
-
-
Visualizations
3.1. Synthesis of this compound
The following diagram illustrates a common synthetic route for this compound.
3.2. Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric methods.
References
- 1. 108-26-9(3-Methyl-1H-pyrazol-5(4H)-one) | Kuujia.com [kuujia.com]
- 2. Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Biological Evaluation of Novel Pyrazolone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazolone derivatives and the evaluation of their biological activities. Pyrazolone-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The protocols outlined below offer a standardized approach to synthesizing these derivatives and assessing their potential as therapeutic agents.
Application Notes
Pyrazolone and its derivatives are versatile scaffolds in drug discovery.[3] The core structure, a five-membered lactam ring with two adjacent nitrogen atoms, allows for extensive chemical modification at various positions, leading to a wide array of compounds with distinct biological profiles.[2] Historically, pyrazolone-containing drugs like antipyrine have been used as analgesics and anti-inflammatory agents.[3] Modern research continues to explore the potential of novel pyrazolone derivatives against a range of diseases. Their mechanism of action is often attributed to the inhibition of specific enzymes or the modulation of key signaling pathways involved in pathology.[3][4] For instance, in inflammation, some pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[3] In cancer, they have been shown to interfere with critical pathways like PI3K/Akt/ERK1/2 and YAP/TEAD, which are involved in cell proliferation and survival.[5][6] The antimicrobial effects of pyrazolone derivatives are also well-documented, with studies demonstrating their efficacy against various bacterial and fungal strains.[7]
Experimental Protocols
Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol describes a general method for the synthesis of 4-arylidenepyrazolone derivatives via a Knoevenagel condensation reaction.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Substituted aromatic aldehyde
-
Ethanol
-
Triethylamine
-
Glacial acetic acid (for an alternative microwave-assisted method)
-
Phenylhydrazine (for an alternative microwave-assisted method)
-
Ethyl acetoacetate (for an alternative microwave-assisted method)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Microwave reactor (for the alternative method)
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure (Classical Method): [1]
-
In a round-bottom flask, dissolve 1 mmol of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 1 mmol of the desired substituted aromatic aldehyde in 20 mL of ethanol.
-
Add a catalytic amount (2-3 drops) of triethylamine to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-arylidenepyrazolone derivative.
-
Dry the purified product in a desiccator and determine its melting point and characterize by spectroscopic methods (IR, NMR, Mass Spectrometry).
Procedure (Microwave-Assisted One-Pot Method): [8]
-
In a microwave-safe vessel, combine 0.45 mmol of ethyl acetoacetate, 0.3 mmol of phenylhydrazine, and 0.3 mmol of the substituted aromatic aldehyde.
-
Place the vessel in a microwave reactor and irradiate at a power of 420 W for 10 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate and collect the product by suction filtration.
Biological Evaluation Protocols
This protocol outlines the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of the synthesized pyrazolone derivatives.[2][3][9][10][11]
Materials:
-
Synthesized pyrazolone derivatives (test compounds)
-
Standard antibiotic disks (positive control, e.g., Ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare a stock solution of each synthesized compound and the standard antibiotic in a suitable solvent.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compounds and the standard antibiotic. A disk impregnated with the solvent alone serves as a negative control.
-
Using sterile forceps, place the impregnated disks on the surface of the inoculated MHA plate, ensuring they are evenly spaced.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The sensitivity of the bacterial strain to the compound is determined by the size of the inhibition zone.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[12][13][14][15][16]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., HSF) for cytotoxicity comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolone derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the synthesized compounds and doxorubicin in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or the positive control. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubate the plates for 48-72 hours in the CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
This assay measures the inhibitory effect of the synthesized compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17][18]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Synthesized pyrazolone derivatives
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. An unstimulated control group should also be included.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Add 100 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation
The quantitative data obtained from the biological evaluations should be summarized in clear and structured tables for easy comparison.
Table 1: Antimicrobial Activity of Pyrazolone Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus | E. coli | Ciprofloxacin (Control) |
| PYR-1 | 15 | 12 | 25 |
| PYR-2 | 18 | 16 | 25 |
| PYR-3 | 10 | 8 | 25 |
Table 2: Anticancer Activity of Pyrazolone Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HSF (Normal Cells) | Doxorubicin (Control) |
| PYR-1 | 12.5 | 15.2 | > 100 | 1.2 |
| PYR-2 | 8.7 | 10.1 | > 100 | 1.2 |
| PYR-3 | 25.4 | 30.8 | > 100 | 1.2 |
Table 3: Anti-inflammatory Activity of Pyrazolone Derivatives (% NO Inhibition at 10 µM)
| Compound ID | % NO Inhibition | Dexamethasone (Control) |
| PYR-1 | 65 | 85 |
| PYR-2 | 78 | 85 |
| PYR-3 | 42 | 85 |
Visualization of Workflows and Pathways
Diagrams
Caption: General workflow for the synthesis of 4-arylidenepyrazolone derivatives.
Caption: Workflow for the biological evaluation of novel pyrazolone derivatives.
Caption: Simplified PI3K/Akt/ERK signaling pathway and potential inhibition by pyrazolone derivatives.
References
- 1. Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. asm.org [asm.org]
- 12. benchchem.com [benchchem.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ro.uow.edu.au [ro.uow.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Analysis of Carbohydrates Using 1-phenyl-3-methyl-5-pyrazolone (PMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbohydrates is crucial in various fields, including biotechnology, food science, and pharmaceutical development. However, carbohydrates lack strong chromophores, making their detection by UV-Vis spectrophotometry challenging. To overcome this limitation, a pre-column derivatization strategy using 1-phenyl-3-methyl-5-pyrazolone (PMP) is widely employed.[1][2][3][4] PMP reacts quantitatively with the reducing end of carbohydrates under mild alkaline conditions, attaching a phenyl group that allows for sensitive UV detection at approximately 245 nm.[2][5] This method is applicable to a wide range of reducing carbohydrates, including monosaccharides and oligosaccharides, and is compatible with reversed-phase high-performance liquid chromatography (HPLC) for effective separation.[1][6]
Principle of PMP Derivatization
The derivatization process involves the reaction of the aldehyde or ketone group at the reducing end of a carbohydrate with two molecules of PMP in a stepwise mechanism under alkaline conditions.[4][5] The alkaline medium facilitates the formation of a reactive PMP enolate ion.[4][5] The resulting bis-PMP-sugar derivative is significantly more hydrophobic than the underivatized carbohydrate, enabling its separation on a C18 reversed-phase column.[6] The incorporated phenyl group provides a strong UV absorbance, typically around 245 nm or 250 nm, allowing for highly sensitive detection.[2][5][7]
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Polysaccharides
For the analysis of monosaccharide composition from polysaccharides, complete acid hydrolysis is required to break down the glycosidic linkages.
Materials:
-
Polysaccharide sample
-
Trifluoroacetic acid (TFA), 2 M
-
Sulfuric acid (H₂SO₄), 72% (v/v)
-
Methanol
-
Heating block or water bath
-
Centrifuge
-
Screw-cap tubes
Protocol:
-
Weigh approximately 25 mg of the polysaccharide sample into a glass screw-cap tube.[5]
-
Add 0.25 mL of 72% (v/v) H₂SO₄ and stir with a glass rod to ensure complete wetting of the sample.[5]
-
Allow the mixture to stand at room temperature for 30 minutes with occasional stirring.[5]
-
Add 2.25 mL of deionized water to dilute the acid.
-
Alternatively, for complete hydrolysis, polysaccharides can be treated with 2 M TFA at 110°C for 4 hours.
-
After hydrolysis, neutralize the sample. For H₂SO₄ hydrolysis, this can be done by the gradual addition of solid calcium carbonate until the pH is between 6.5 and 7.0.[4] For TFA hydrolysis, the acid can be removed by evaporation under a stream of nitrogen or air, followed by washing with methanol.
-
Centrifuge the neutralized hydrolysate to pellet any precipitate.
-
Collect the supernatant containing the released monosaccharides for PMP derivatization.
PMP Derivatization of Carbohydrates
This protocol describes the labeling of reducing carbohydrates with PMP.
Materials:
-
Monosaccharide standards or hydrolyzed sample solution
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)
-
Sodium hydroxide (NaOH) solution (0.3 M) or liquid ammonia
-
Hydrochloric acid (HCl) solution (0.3 M)
-
Chloroform
-
Water bath
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 50 µL of the carbohydrate sample or standard solution, add 200 µL of 0.5 M PMP in methanol and 200 µL of 0.3 M NaOH. An alternative method utilizes liquid ammonia instead of NaOH to provide the basic medium, which can be advantageous as the excess volatile ammonia can be removed by vacuum drying, eliminating a desalting step before mass spectrometry analysis.[7][8]
-
Vortex the mixture thoroughly and incubate in a water bath at 70°C for 30-100 minutes. Optimal reaction times and temperatures may vary for different carbohydrates; for instance, glucose-PMP derivatization is optimal at 71°C for 134 minutes, while glucosamine-PMP is optimal at 73°C for 96 minutes.[9]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 200 µL of 0.3 M HCl.
-
To remove excess PMP, perform a liquid-liquid extraction by adding 1 mL of chloroform.
-
Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-labeled carbohydrates.
-
Repeat the chloroform extraction two more times to ensure complete removal of unreacted PMP.
-
Filter the final aqueous solution through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.[7]
HPLC Analysis of PMP-Labeled Carbohydrates
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[6][7][10]
-
Mobile Phase: The mobile phase typically consists of a two-solvent system:
-
Elution: Both isocratic and gradient elution methods can be used. A common gradient is to start with a low percentage of acetonitrile and gradually increase it to elute the more hydrophobic PMP derivatives. For example, a gradient of 12-17% acetonitrile can be effective.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 25°C or 30°C.[7][10]
-
Detection: UV detection is performed at 245 nm or 250 nm.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of the PMP-HPLC method for monosaccharide analysis as reported in the literature.
Table 1: Linearity and Detection Limits of PMP-Labeled Monosaccharides
| Monosaccharide | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Mannose | 0.10 - 0.001 mmol/L | 0.9995 - 0.9999 | - | - | [7] |
| Rhamnose | 0.10 - 0.001 mmol/L | 0.9995 - 0.9999 | 1.17 | 3.55 | [5][7] |
| Glucose | 0.10 - 0.001 mmol/L | 0.9995 - 0.9999 | - | - | [7] |
| Xylose | 0.10 - 0.001 mmol/L | 0.9995 - 0.9999 | - | - | [7] |
| Fucose | 10 - 400 | > 0.99 | 4.83 | - | [5] |
| Glucuronic Acid | 10 - 400 | > 0.99 | - | 18.32 | [5] |
Table 2: Recovery and Precision Data for PMP-HPLC Method
| Monosaccharide | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Mannose | 84.2 - 108.8 | < 3.5 | [7] |
| Rhamnose | 84.2 - 108.8 | < 3.5 | [7] |
| Glucose | 84.2 - 108.8 | < 3.5 | [7] |
| Xylose | 84.2 - 108.8 | < 3.5 | [7] |
| GlcNAc | 88.9 | < 6.9 | [1] |
| Fructose | 115.2 | < 6.9 | [1] |
| Arabinose | 92.9 | < 7.0 | [1] |
Visualizations
Caption: Experimental workflow for PMP-based carbohydrate analysis.
Caption: PMP derivatization reaction of a reducing sugar.
References
- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Polysaccharide Composition in Polyporus umbellatus by HPLC–ESI–TOF–MS | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes [mdpi.com]
- 6. open.clemson.edu [open.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 9. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and quantitative characterization of secondary metabolites and carbohydrates in Bai-Hu-Tang using ultraperformance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry and ultraperformance liquid chromatography coupled with photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Pre-column Derivatization of Monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of monosaccharide composition is crucial in various fields, including glycobiology, pharmaceutical development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but many monosaccharides lack a chromophore, making their detection by UV-Vis difficult. Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method to attach a UV-active label to reducing sugars, enabling sensitive and quantitative analysis by reverse-phase HPLC.[1][2][3] This application note provides a detailed protocol for the PMP derivatization of monosaccharides.
The PMP derivatization reaction proceeds under mild alkaline conditions where the aldehyde group of the reducing sugar reacts with two molecules of PMP.[4][5] The resulting bis-PMP-sugar derivative is stable and exhibits strong UV absorbance, significantly enhancing detection sensitivity.[6]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the pre-column derivatization of monosaccharides with PMP.
Materials and Reagents
-
Monosaccharide standards (e.g., glucose, galactose, mannose, xylose, arabinose, fucose, rhamnose, glucuronic acid, galacturonic acid)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₃·H₂O)
-
Hydrochloric acid (HCl) or Acetic acid
-
Water (deionized or HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Chloroform or Dichloromethane
-
0.22 µm or 0.45 µm syringe filters
Equipment
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
pH meter
-
HPLC system with a UV/DAD detector and a C18 column
Detailed Derivatization Procedure
-
Preparation of Reagents:
-
PMP Solution (0.5 M): Dissolve an appropriate amount of PMP in methanol.
-
Sodium Hydroxide Solution (0.3 M): Dissolve an appropriate amount of NaOH in deionized water. Alternative: A 17% ammonia solution can be used as a catalyst instead of NaOH to simplify post-derivatization cleanup, as the excess volatile ammonia can be removed by vacuum drying.[7][8]
-
Hydrochloric Acid Solution (0.3 M): Dilute concentrated HCl in deionized water.
-
-
Derivatization Reaction:
-
Dissolve the monosaccharide standard or sample in deionized water to a known concentration.
-
In a reaction vial, mix the monosaccharide solution with the 0.5 M PMP solution and the 0.3 M NaOH solution. A common ratio is 1:1:1 (v/v/v).
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 30-100 minutes.[9] Optimal reaction times and temperatures may vary depending on the specific monosaccharides and should be optimized.[9][10]
-
-
Neutralization and Extraction:
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 0.3 M HCl to a pH of approximately 7.0.
-
Add chloroform or dichloromethane to the neutralized solution and vortex vigorously to extract the excess PMP reagent.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized monosaccharides.
-
Repeat the extraction step two to three more times to ensure complete removal of unreacted PMP.
-
-
Sample Preparation for HPLC:
-
Filter the final aqueous solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[8]
-
HPLC Analysis
-
Column: A C18 reversed-phase column is typically used for the separation of PMP-derivatized monosaccharides.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate buffer, pH 5.5) and an organic solvent like acetonitrile.[3] The gradient and isocratic conditions should be optimized for the specific mixture of monosaccharides being analyzed.[1][3]
-
Detection: The PMP derivatives can be detected by UV absorbance, typically at 245 nm.[2]
-
Column Temperature: The separation is often performed at a controlled temperature, for instance, 35°C.[1][3]
Experimental Workflow Diagram
Caption: Workflow for PMP derivatization of monosaccharides.
Quantitative Data Summary
The performance of the PMP derivatization method followed by HPLC-DAD analysis has been validated in several studies. The following table summarizes typical performance characteristics.
| Parameter | Value Range | Monosaccharides Tested |
| Linearity (R²) | >0.999 | GlcNAc, GalNAc, Neu5Ac |
| Limit of Detection (LOD) | 1.17 - 4.83 µg/mL | Rhamnose, Fucose |
| 0.48 - 2.01 pmol | GlcNAc, GalNAc, Neu5Ac | |
| Limit of Quantification (LOQ) | 3.55 - 18.32 µg/mL | Rhamnose, Glucuronic acid |
| Intra-day Precision (RSD) | 3.07 - 4.02% | GlcNAc, GalNAc, Neu5Ac |
| Inter-day Precision (RSD) | 3.69 - 4.67% | GlcNAc, GalNAc, Neu5Ac |
| Recovery | 93.13 - 102.08% | Glucose and others |
Data compiled from multiple sources.[3][4][5][8]
Key Considerations and Optimization
-
Reaction Conditions: It is crucial to optimize derivatization conditions such as temperature, time, and pH to ensure complete and reproducible derivatization.[10]
-
Reagent Concentration: The concentration of PMP should be in sufficient excess to drive the reaction to completion.[1][4]
-
Sample Matrix: The presence of interfering substances in the sample matrix can affect derivatization efficiency and chromatographic separation. Proper sample preparation and cleanup are essential.[10]
-
Stability of Derivatives: The stability of the PMP-monosaccharide derivatives under storage conditions should be evaluated to ensure the accuracy of quantitative analysis.[10]
-
Alternative Base: The use of a volatile base like ammonia instead of sodium hydroxide can simplify sample cleanup, especially if subsequent analysis by mass spectrometry is intended, as it avoids the need for a desalting step.[7][8]
Conclusion
The pre-column derivatization of monosaccharides with PMP is a robust and sensitive method for their quantitative analysis by HPLC. By following the detailed protocol and considering the key optimization parameters, researchers can achieve reliable and reproducible results. This method is highly applicable for the analysis of monosaccharide composition in a wide range of samples relevant to research, and the pharmaceutical and food industries.
References
- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.clemson.edu [open.clemson.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 10. What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed? | MtoZ Biolabs [mtoz-biolabs.com]
Application of Edaravone in Models of Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaravone, a potent free-radical scavenger, has emerged as a promising therapeutic agent for several neurodegenerative diseases. Initially approved for the treatment of acute ischemic stroke and later for amyotrophic lateral sclerosis (ALS), its neuroprotective effects are under extensive investigation in various preclinical models of neurodegeneration. This document provides detailed application notes and experimental protocols for the use of Edaravone in established animal models of ALS, Alzheimer's disease (AD), and Parkinson's disease (PD). The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease research and drug development.
Mechanism of Action
Edaravone's primary mechanism of action is attributed to its ability to scavenge hydroxyl radicals (•OH) and inhibit lipid peroxidation, thereby mitigating oxidative stress, a common pathological hallmark across many neurodegenerative disorders. Beyond its antioxidant properties, Edaravone has been shown to modulate several key signaling pathways implicated in neuronal survival and death.
I. Amyotrophic Lateral Sclerosis (ALS)
Animal Model: SOD1-G93A Transgenic Mouse
The SOD1-G93A transgenic mouse is the most widely used animal model for ALS, recapitulating key features of the human disease, including progressive motor neuron loss and muscle atrophy.
Application Notes:
Edaravone treatment in SOD1-G93A mice has been shown to delay the onset of motor deficits, slow disease progression, and extend survival. It is reported to reduce oxidative stress markers, preserve motor neurons in the spinal cord, and decrease the aggregation of mutant SOD1 protein.[1]
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | Edaravone-Treated Group | p-value | Reference |
| Motor Neuron Count (Lumbar Spinal Cord) | 346.7 ± 23.3 | 411.6 ± 22.2 (10 mg/kg) | < 0.05 | [2] |
| Rotarod Performance (Latency to Fall, sec) | Significant decline post-symptom onset | Significantly slower decline compared to vehicle | < 0.05 | [3] |
| Abnormal SOD1 Deposition Area (%) | High | Significantly decreased with higher dose | < 0.05 | [4] |
Experimental Protocols:
-
Edaravone Preparation and Administration:
-
Dissolve Edaravone in sterile 0.9% saline. A common approach for compounds with low aqueous solubility is to first dissolve them in a minimal amount of DMSO and then dilute with saline.[5]
-
For a 10 mg/kg dose in a 25 g mouse, prepare a 1 mg/mL solution.
-
Administer the solution via intraperitoneal (IP) injection daily, starting from the onset of symptoms (e.g., hindlimb tremor or gait abnormality).[4]
-
-
Rotarod Test for Motor Coordination:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod of the Rotarod apparatus.
-
For SOD1-G93A mice, a constant speed of 14 rpm is often used.[3] Alternatively, an accelerating protocol (e.g., 4 to 40 rpm over 300 seconds) can be employed.[6]
-
Record the latency to fall from the rod.
-
Perform three trials with an inter-trial interval of at least 15 minutes. The longest latency is typically recorded for analysis.[3]
-
-
Nissl Staining for Motor Neuron Counting:
-
Perfuse the mouse with 4% paraformaldehyde (PFA) and dissect the spinal cord.
-
Cryoprotect the lumbar spinal cord in 30% sucrose, then embed in OCT medium and freeze.
-
Cut 20-30 µm thick sections on a cryostat.
-
Mount sections on charged slides and air dry.
-
Stain with 0.1% Cresyl Violet solution for 5-10 minutes.[7]
-
Rinse, dehydrate through a graded series of ethanol, clear in xylene, and coverslip.
-
Count large, polygonal neurons with a distinct nucleus and Nissl substance in the ventral horn of the lumbar spinal cord.[8][9]
-
Signaling Pathway:
Edaravone has been shown to activate the Glial Cell Line-Derived Neurotrophic Factor (GDNF)/RET signaling pathway, which is crucial for motor neuron survival.[2]
Edaravone upregulates RET receptor expression, enhancing GDNF signaling for neuronal survival.
II. Alzheimer's Disease (AD)
Animal Model: APP/PS1 Transgenic Mouse
The APP/PS1 double transgenic mouse model overexpresses mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.
Application Notes:
In APP/PS1 mice, Edaravone has been demonstrated to reduce Aβ plaque burden, alleviate oxidative stress, inhibit Tau hyperphosphorylation, and rescue cognitive deficits.[10] It appears to act through multiple mechanisms, including direct inhibition of Aβ aggregation and modulation of key signaling pathways.
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | Edaravone-Treated Group | p-value | Reference |
| Aβ Plaque Load (Hippocampus, % area) | High | Significantly reduced | < 0.01 | [11] |
| Escape Latency (Morris Water Maze, sec) | Increased latency in finding the platform | Significantly shorter latency compared to vehicle | < 0.05 | [12] |
| Phospho-Tau Levels (p-Tau) | Elevated | Significantly reduced | < 0.01 | [10] |
Experimental Protocols:
-
Edaravone Preparation and Administration:
-
Prepare Edaravone solution in sterile 0.9% saline as described for the ALS model.
-
Administer daily via intraperitoneal (IP) injection at a dose of 5-10 mg/kg. Treatment can be initiated before or after the onset of Aβ deposition.[3]
-
-
Morris Water Maze for Spatial Learning and Memory:
-
Use a circular pool (approx. 120 cm in diameter) filled with opaque water.
-
Place a hidden platform (10 cm diameter) 1 cm below the water surface.
-
During the acquisition phase (e.g., 5 days), conduct four trials per day, placing the mouse in the water at different starting positions.
-
Record the escape latency (time to find the platform). If the mouse fails to find the platform within 60 seconds, guide it to the platform.[12]
-
On the final day, perform a probe trial without the platform and record the time spent in the target quadrant.
-
-
Thioflavin S Staining for Aβ Plaques:
-
Perfuse the mouse with 4% PFA and dissect the brain.
-
Cryoprotect the brain in 30% sucrose, then embed in OCT and freeze.
-
Cut 30 µm thick sections on a cryostat.
-
Mount sections on slides and air dry.
-
Incubate in 1% aqueous Thioflavin S solution for 8-10 minutes.[4][13]
-
Differentiate in 80% ethanol, wash with distilled water, and coverslip with an aqueous mounting medium.
-
Visualize fluorescently labeled dense-core plaques using a fluorescence microscope.
-
Signaling Pathway:
Edaravone can inhibit the Glycogen Synthase Kinase 3β (GSK3β) pathway, which is implicated in both Aβ production and Tau hyperphosphorylation.
Edaravone inhibits GSK3β, reducing Aβ production and Tau hyperphosphorylation.
III. Parkinson's Disease (PD)
Animal Model: Rotenone-Induced Rat Model
Systemic administration of the pesticide rotenone in rats induces mitochondrial dysfunction, oxidative stress, and selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD.
Application Notes:
Edaravone treatment in the rotenone-induced PD model has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress and apoptosis.[14] It also upregulates the expression of vesicular monoamine transporter 2 (VMAT2).
Quantitative Data Summary:
| Parameter | Rotenone Group (Vehicle) | Rotenone + Edaravone Group | p-value | Reference |
| Tyrosine Hydroxylase (TH)+ Neuron Survival (%) | ~40% | ~84% | < 0.05 | |
| Bax/Bcl-2 Ratio (Western Blot) | Increased | Significantly reduced | < 0.05 | |
| Catalepsy (Bar Test, sec) | Prolonged | Significantly shorter | < 0.05 |
Experimental Protocols:
-
Rotenone Model Induction:
-
Prepare a solution of rotenone in a suitable vehicle (e.g., sunflower oil).
-
Administer rotenone via subcutaneous (SC) or intraperitoneal (IP) injection daily for several weeks (e.g., 2.5 mg/kg for 9 days).
-
-
Edaravone Preparation and Administration:
-
Prepare Edaravone solution in sterile 0.9% saline.
-
Administer daily via intraperitoneal (IP) injection at a dose of 10 mg/kg, concurrently with rotenone administration.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse the rat with 4% PFA and dissect the brain.
-
Cryoprotect the brain in 30% sucrose, then embed in OCT and freeze.
-
Cut 40-50 µm thick sections of the substantia nigra on a cryostat or microtome.
-
Incubate free-floating sections with a primary antibody against TH (e.g., rabbit anti-TH).
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.
-
Visualize with 3,3'-diaminobenzidine (DAB) to produce a brown stain in TH-positive neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
-
Western Blot for Bax and Bcl-2:
-
Dissect the substantia nigra from the rat brain and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities to determine the Bax/Bcl-2 ratio.
-
Signaling Pathway:
Edaravone activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.
Edaravone promotes Nrf2 translocation to the nucleus, boosting antioxidant gene expression.
Conclusion
Edaravone demonstrates significant neuroprotective effects in preclinical models of ALS, Alzheimer's disease, and Parkinson's disease. Its multifaceted mechanism of action, targeting oxidative stress and key signaling pathways, makes it a compelling candidate for further investigation and development. The protocols and data provided in this document are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential of Edaravone for neurodegenerative diseases.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable safety and animal welfare regulations. Researchers should consult the original publications for further details and adapt the protocols as necessary for their specific experimental conditions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of edaravone on amyloid-β precursor protein processing in SY5Y-APP695 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edaravone alleviates Alzheimer’s disease-type pathologies and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Plaque-Associated Oligomeric Amyloid-Beta Drives Early Synaptotoxicity in APP/PS1 Mice Hippocampus: Ultrastructural Pathology Analysis [frontiersin.org]
- 10. Edaravone Dexborneol ameliorates the cognitive deficits of APP/PS1 mice by inhibiting TLR4/MAPK signaling pathway via upregulating TREM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolone-Based Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a cornerstone in the synthesis of a wide array of organic dyes and pigments, valued for their vibrant colors, high color strength, and good stability.[1] These compounds are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[2] Their versatility allows for the creation of a broad spectrum of colors, primarily in the yellow, orange, and red range, by modifying the substituents on the pyrazolone ring and the aromatic amine used in the synthesis.[1]
Pyrazolone-based colorants are synthesized through a two-step process: the Knorr synthesis of a pyrazolone intermediate, followed by an azo coupling reaction with a diazonium salt. This document provides detailed experimental protocols for these key reactions and outlines the applications and characterization of the resulting dyes and pigments.
General Synthetic Scheme
The overall synthesis involves the initial formation of a pyrazolone ring, typically through the Knorr pyrazole synthesis, followed by the coupling of this pyrazolone with a diazonium salt to form the final azo dye or pigment.
Caption: General workflow for the synthesis of pyrazolone-based dyes and pigments.
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol details the synthesis of a common pyrazolone intermediate from ethyl acetoacetate and phenylhydrazine.[3]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heat the reaction mixture at approximately 100°C for 1 hour with stirring.[3][4] The reaction is exothermic, so initial heating should be gentle.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.[3]
-
Add a small amount of cold ethanol and stir vigorously to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.
Data Presentation:
| Reactant | Molar Ratio | Key Reaction Parameters | Expected Yield |
| Ethyl Acetoacetate | 1.0 | Temperature: 100°CTime: 1 hourCatalyst: Acetic Acid | High |
| Phenylhydrazine | 1.0 |
Protocol 2: Synthesis of a Pyrazolone Azo Pigment (e.g., Pigment Yellow 10)
This protocol describes the synthesis of a monoazopyrazolone pigment by coupling a diazonium salt with the previously synthesized pyrazolone.[5][6]
Materials:
-
2,5-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
3-Methyl-1-phenyl-5-pyrazolone (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
Procedure:
Part A: Diazotization of 2,5-Dichloroaniline
-
In a beaker, prepare a solution of 2,5-dichloroaniline (1.0 equivalent) in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, ensuring the temperature remains below 5°C.[7]
-
Stir the mixture for an additional 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be clear.
Part B: Coupling Reaction
-
In a separate beaker, dissolve 3-methyl-1-phenyl-5-pyrazolone (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold pyrazolone solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and adjust the pH of the reaction mixture to 5-6 by adding a saturated solution of sodium acetate.
-
A colored precipitate of the pigment will form immediately.
-
Continue stirring the mixture in the ice bath for 1-2 hours to complete the coupling reaction.
-
Collect the pigment by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60-80°C.
Data Presentation:
| Reactant | Molar Ratio | Key Reaction Parameters | Product |
| 2,5-Dichloroaniline | 1.0 | Temperature: 0-5°CpH: 5-6 (for coupling) | Pigment Yellow 10 |
| Sodium Nitrite | 1.0 | ||
| 3-Methyl-1-phenyl-5-pyrazolone | 1.0 |
Reaction Mechanisms
Knorr Pyrazolone Synthesis
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[8] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring.[8]
Caption: Mechanism of the Knorr pyrazolone synthesis.
Azo Coupling Reaction
The azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and attacks the electron-rich pyrazolone coupling component.[9] The active methylene group in the pyrazolone ring is the site of coupling.
Caption: Mechanism of the azo coupling reaction.
Applications of Pyrazolone-Based Dyes and Pigments
Pyrazolone-based colorants are widely used in various industries due to their excellent properties such as high color strength, good lightfastness, and thermal stability.[1][9]
-
Printing Inks: Their vibrant hues and stability make them suitable for various printing processes.[1]
-
Paints and Coatings: They provide durability and color retention in automotive and architectural paints.[1]
-
Plastics: The thermal stability of some pyrazolone pigments allows for their use in high-temperature processing of plastics.[9]
-
Textiles: They are used for dyeing natural and synthetic fibers.[10]
-
Food Colorants: A notable example is Tartrazine (FD&C Yellow No. 5), a water-soluble azo dye used in foods, pharmaceuticals, and cosmetics.[11][12]
Characterization
The synthesized pyrazolone dyes and pigments are typically characterized by various spectroscopic and spectrometric methods to confirm their structure and purity.[10]
| Technique | Purpose |
| FT-IR Spectroscopy | To identify functional groups such as C=O, N-H, and the azo linkage (-N=N-). |
| NMR Spectroscopy (¹H & ¹³C) | To elucidate the detailed molecular structure and confirm the position of substituents. |
| UV-Vis Spectroscopy | To determine the maximum absorption wavelength (λmax) and color properties in solution. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. |
These application notes provide a foundational understanding and practical protocols for the synthesis of pyrazolone-based dyes and pigments. Researchers are encouraged to adapt and optimize these methods for their specific substrates and target molecules.
References
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Pigment Yellow 10 - Wikipedia [en.wikipedia.org]
- 6. Pigment Yellow 10 [dyestuffintermediates.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 12. journal-editor.org [journal-editor.org]
Application Notes and Protocols: 3-Methyl-3-pyrazolin-5-one as a Versatile Starting Material in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-methyl-3-pyrazolin-5-one and its derivatives as a foundational building block in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the pyrazolinone ring, possessing multiple nucleophilic and electrophilic sites, allows for its participation in a variety of cyclization and condensation reactions. This document outlines key synthetic strategies, presents detailed experimental protocols for the synthesis of prominent heterocyclic cores, and provides quantitative data to facilitate reaction optimization and comparison.
Synthesis of this compound
The starting material, this compound, is readily synthesized through the cyclocondensation of ethyl acetoacetate with hydrazine hydrate.[1][2][3] A solvent-free approach offers a quantitative yield and a scalable procedure.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Place ethyl acetoacetate (0.22 mol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and cool in an ice-water bath (0 °C).
-
Slowly add hydrazine hydrate (0.20 mol) dropwise (1 mL/min).
-
After the addition is complete, securely cap the flask and heat the reaction mixture at 80 °C for 1 hour, followed by 30 minutes at 90 °C.
-
Remove the excess water, ethanol, and ethyl acetoacetate under vacuum.
-
Wash the resulting solid with diethyl ether to obtain this compound.
Quantitative Data:
| Reactants | Molar Ratio (EAA:HH) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, Hydrazine hydrate | 1.1 : 1 | 80, then 90 | 1.5 | ~100 | [1] |
Synthesis of Fused Pyrazole Ring Systems
This compound serves as a versatile precursor for the synthesis of various fused pyrazole heterocyclic systems. A common strategy involves a multi-step sequence of Knoevenagel condensation with an aromatic aldehyde followed by cyclization with hydrazine or its derivatives.[2][3]
General Workflow for Fused Pyrazole Synthesis
Caption: General workflow for the synthesis of fused pyrazoles.
Experimental Protocol: Synthesis of Fused Pyrazoles[2]
Step 1: Synthesis of Benzylidene Derivatives
-
Prepare a solution of this compound (50 mmol) in 50 mL of a 20% alcoholic solution of sodium hydroxide.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the respective aromatic aldehyde (50 mmol) and continue stirring for 8-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute hydrochloric acid.
-
Filter the solid product, dry it, and recrystallize from ethanol/ethyl acetate.
Step 2: Synthesis of Fused Pyrazoles
-
Reflux a mixture of the benzylidene derivative (from Step 1) and hydrazine hydrate or phenylhydrazine in an appropriate solvent (e.g., ethanol) for 9-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and the solid product will precipitate.
-
Filter the product, wash it several times with water, and dry.
Quantitative Data for Benzylidene Derivatives:
| Aldehyde | Product Yield (%) | Reference |
| Salicylaldehyde | 62 | [4] |
| Benzaldehyde | 60 | [4] |
| Vanillin | 64 | [4] |
| 4-(Dimethylamino)benzaldehyde | 64 | [4] |
| Cinnamaldehyde | 71 | [4] |
Multicomponent Synthesis of Pyranopyrazoles
Pyranopyrazoles are a prominent class of heterocyclic compounds synthesized from this compound, often through efficient one-pot, multicomponent reactions. These reactions typically involve the condensation of an aldehyde, malononitrile, and a pyrazolone derivative.[5]
Four-Component Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles
Caption: Four-component synthesis of pyranopyrazoles.
Experimental Protocol: Taurine-Catalyzed Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles[5]
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (catalyst) in water.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, the solid product precipitates.
-
Filter the solid, wash with hot water, and recrystallize from ethanol to obtain the pure 1,4-dihydropyrano[2,3-c]pyrazole derivative.
Quantitative Data for Pyranopyrazole Synthesis:
| Aldehyde | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 92 | [5] |
| 4-Methylbenzaldehyde | 89 | [5] |
| 4-Methoxybenzaldehyde | 90 | [5] |
| 3-Nitrobenzaldehyde | 85 | [5] |
Synthesis of Bis(pyrazolyl)methanes
Bis(pyrazolyl)methanes are synthesized through a pseudo-three-component reaction involving the condensation of an aromatic aldehyde with two equivalents of a 3-methyl-5-pyrazolone derivative. This reaction often proceeds via a tandem Knoevenagel condensation followed by a Michael addition.
Experimental Protocol: Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)[6]
-
To a solution of an aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature, add 40.2 µL of 1 M sodium acetate solution.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Add water to the reaction mixture to obtain a 50% ethanol solution.
-
Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.
Quantitative Data for Bis(pyrazolyl)methane Synthesis:
| Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 2 | 98 | [6] |
| 4-Chlorobenzaldehyde | 2 | 97 | [6] |
| 4-Methoxybenzaldehyde | 3 | 96 | [6] |
| 4-Nitrobenzaldehyde | 1 | 99 | [6] |
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[7][8] The 5-aminopyrazole can be prepared from this compound.
General Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines via Chalcones[8]
-
Reflux a mixture of 5-aminopyrazole and a chalcone derivative in ethanol containing a catalytic amount of piperidine.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure pyrazolo[1,5-a]pyrimidine.
Note: The yields for this specific protocol were noted to be generally good to excellent in the literature.[8]
These application notes demonstrate the broad utility of this compound as a versatile and readily accessible starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The provided protocols and data serve as a valuable resource for researchers in the field.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. marz.kau.edu.sa [marz.kau.edu.sa]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes: Metal Complexation with 3-Methyl-3-pyrazolin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, characterization, and potential applications of metal complexes derived from 3-Methyl-3-pyrazolin-5-one. This class of compounds has garnered significant interest due to the versatile coordination chemistry of the pyrazolone ring and the diverse biological and catalytic activities of their metal complexes.[1][2][3][4]
Introduction
This compound and its derivatives are versatile heterocyclic compounds that can be readily functionalized to create a wide array of ligands for metal complexation.[4][5] The resulting metal complexes have shown promise in various fields, including medicinal chemistry as antimicrobial, anticancer, and anti-inflammatory agents, as well as in materials science for their catalytic and luminescence properties.[3][6][7][8] The pyrazolone moiety can coordinate to metal ions through different donor atoms, leading to structurally diverse complexes with a range of geometries, including octahedral, square planar, and tetrahedral arrangements.[1][9][10]
Key Applications
-
Antimicrobial and Antifungal Agents: Metal complexes of pyrazolone derivatives have demonstrated significant activity against various bacterial and fungal strains.[1][2][7] The chelation of the metal ion can enhance the antimicrobial efficacy of the parent ligand.
-
Anticancer Therapeutics: Several studies have reported the potential of these complexes as anticancer agents, with some exhibiting cytotoxicity against cancer cell lines like Hep-G2, MCF-7, and HCT-116.[6][11][12] The mechanism of action is often linked to their ability to interact with DNA or inhibit key enzymes.[12]
-
Anti-inflammatory Drugs: Certain copper(II) complexes of pyrazolone derivatives have shown anti-inflammatory activity that surpasses that of the parent ligands.[6]
-
Catalysis: These complexes have been explored as catalysts in various organic transformations, such as the oxidation of alcohols.[3]
-
Fluorescent Probes: The fluorescence properties of some pyrazoline derivatives and their metal complexes make them suitable for development as sensors for heavy metal ions.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on metal complexes of this compound derivatives.
Table 1: Physicochemical Properties of Selected Metal Complexes
| Complex | Formula | M.p. (°C) | Molar Cond. (Ω⁻¹ cm² mol⁻¹) | µeff (B.M.) |
| [Mn(Ampp-Dh)₂(H₂O)₂]·H₂O | C₃₆H₃₆N₁₂O₁₃Mn | 209-211 | 8.09 | 5.67 |
| [Cu(Ampp-Dh)₂(H₂O)₂] | C₃₆H₃₄N₁₂O₁₂Cu | 222-223 | 11.80 | 1.97 |
| [Co(Ampp-Ph)₂(H₂O)₂]·2H₂O | - | - | - | 4.45-4.48 |
| [Ni(Bmpp-Dh)₂(H₂O)₂]·H₂O | - | - | - | - |
| Silver(I) Complex (HL¹) | - | >300 | Conducting | - |
Data sourced from multiple studies.[10][12]
Table 2: Elemental Analysis Data for a Representative Ligand and its Palladium Complex
| Compound | Formula | Calculated (%) | Found (%) |
| Ligand: 1-phenyl-3-methyl-4-nitroso-5-pyrazolone derivative | - | - | - |
| Complex: [Pd(C₁₁H₁₁N₃O₂)₂] | C₂₂H₂₂PdN₆O₄ | C: 52.28, H: 4.39, N: 16.63 | C: 52.22, H: 4.31, N: 16.56 |
Data for the Palladium complex.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of metal complexes with this compound derivatives.
Protocol 1: Synthesis of Pyrazolone-based Schiff Base Ligands
Objective: To synthesize a Schiff base ligand derived from this compound.
Materials:
-
3-Methyl-5-pyrazolone
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)[8]
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 3-Methyl-5-pyrazolone (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the aromatic aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid (the Schiff base ligand) is collected by filtration.
-
Wash the product with cold ethanol and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ligand.
Protocol 2: Synthesis of Metal Complexes
Objective: To synthesize a metal complex of a pyrazolone-based Schiff base ligand.
Materials:
-
Synthesized pyrazolone Schiff base ligand
-
Hydrated metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, NiCl₂·6H₂O)[14]
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 mmol) in a minimum amount of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to 8-9 using a suitable base if necessary.[14]
-
Reflux the resulting mixture for 2-4 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the complex with ethanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Protocol 3: Characterization of Ligands and Metal Complexes
Objective: To characterize the synthesized compounds to confirm their structure and purity.
Methods:
-
Melting Point: Determine the melting point of the compounds to assess their purity.
-
Elemental Analysis (C, H, N): To determine the empirical formula of the synthesized compounds.[6]
-
FT-IR Spectroscopy: To identify the functional groups present in the ligand and to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include ν(C=O), ν(C=N), and the appearance of new bands corresponding to ν(M-O) and ν(M-N).
-
UV-Visible Spectroscopy: To study the electronic transitions within the complexes. The d-d transitions in transition metal complexes provide information about their geometry.[10]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the diamagnetic ligands and their complexes in solution.[6][10]
-
Mass Spectrometry: To determine the molecular weight of the compounds.[10]
-
Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes in a suitable solvent like DMF or DMSO.[10][12]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the complex.[10]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[12]
-
X-ray Crystallography: To determine the single-crystal structure of the complexes, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.[1][2]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of these metal complexes.
Caption: General workflow for the synthesis of pyrazolone-based metal complexes.
Caption: Workflow for the characterization of synthesized compounds.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives [tesidottorato.depositolegale.it]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. saudijournals.com [saudijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Asymmetric Synthesis of Pyrazole Derivatives from Pyrazolin-5-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, and neuroprotective agents.[1] The stereochemistry of these molecules is often critical to their biological activity, making the development of asymmetric synthetic routes a key focus in drug discovery and development. Pyrazolin-5-ones have emerged as versatile and highly reactive synthons for the enantioselective synthesis of a wide array of functionalized pyrazole and pyrazolone derivatives.[1][2][3] This is attributed to their multiple reactive sites, which can be strategically engaged in various asymmetric transformations using both organo- and metal-catalysis.[1][2][3]
These application notes provide an overview and detailed protocols for the asymmetric synthesis of chiral pyrazole derivatives, with a focus on reactions starting from pyrazolin-5-ones. The protocols are based on established and highly cited methodologies, offering reproducible guides for laboratory synthesis.
General Workflow for Asymmetric Synthesis
The asymmetric synthesis of pyrazole derivatives from pyrazolin-5-ones generally follows a consistent workflow, from catalyst selection to product analysis. The choice of catalyst, whether a chiral organocatalyst or a metal complex, is paramount in achieving high stereoselectivity.
Caption: General workflow for the asymmetric synthesis of pyrazole derivatives.
Application Note 1: Organocatalytic Asymmetric Michael Addition of Pyrazolin-5-ones to Nitroalkenes
Overview
The asymmetric Michael addition of pyrazolin-5-ones to nitroalkenes is a powerful method for constructing chiral pyrazole derivatives with a new stereocenter at the C4 position. This reaction is often efficiently catalyzed by bifunctional organocatalysts, such as squaramides or thioureas derived from cinchona alkaloids.[4][5] These catalysts activate both the nucleophile (pyrazolin-5-one) and the electrophile (nitroalkene) through hydrogen bonding interactions, facilitating a highly stereocontrolled addition.
Reaction Mechanism
The proposed mechanism involves a dual activation by the chiral bifunctional catalyst. The basic tertiary amine moiety of the catalyst deprotonates the pyrazolin-5-one to form a chiral enolate, while the squaramide or thiourea moiety activates the nitroalkene via hydrogen bonding. This brings the two reactants into a well-defined chiral environment, leading to a highly enantioselective carbon-carbon bond formation.
Caption: Mechanism of organocatalytic Michael addition.
Quantitative Data Summary
The following table summarizes the results for the squaramide-catalyzed Michael addition of 3-methyl-1-phenyl-2-pyrazolin-5-one to various substituted β-nitrostyrenes.
| Entry | R in β-nitrostyrene | Yield (%) | ee (%) |
| 1 | H | >99 | 92 |
| 2 | 4-Cl | >99 | 94 |
| 3 | 4-Br | >99 | 93 |
| 4 | 4-NO₂ | 98 | 91 |
| 5 | 2-Cl | 99 | 90 |
| 6 | 2-Me | >99 | 88 |
| Data sourced from representative literature.[5] |
Experimental Protocol
Materials:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Substituted β-nitrostyrene
-
Chiral squaramide catalyst (e.g., derived from quinine)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vial, add 3-methyl-1-phenyl-2-pyrazolin-5-one (0.12 mmol), the chiral squaramide catalyst (0.0012 mmol, 1 mol%), and anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding β-nitrostyrene (0.10 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired chiral pyrazole derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application Note 2: Asymmetric [3+2] Cycloaddition of Pyrazolone-Derived Azomethine Ylides
Overview
The asymmetric [3+2] cycloaddition reaction is a highly efficient method for the construction of complex, five-membered heterocyclic scaffolds. When applied to pyrazolin-5-ones, it allows for the synthesis of spiro-pyrrolidinyl-pyrazolone derivatives, which are of significant interest in medicinal chemistry.[6] This reaction often utilizes a pyrazolone-derived imino ester as a precursor for an azomethine ylide, which then undergoes a cycloaddition with a suitable dipolarophile.
Logical Relationship of the Synthesis
The synthesis involves the in-situ generation of a chiral metal-azomethine ylide complex from an imino ester derived from a pyrazolin-5-one. This complex then reacts with an electron-deficient alkene (dipolarophile) in a concerted or stepwise manner to yield the spiro-pyrrolidinyl-pyrazolone product with high stereocontrol.
Caption: Logical flow for asymmetric [3+2] cycloaddition.
Quantitative Data Summary
The following table presents representative data for the asymmetric [3+2] cycloaddition of a pyrazolone-derived imino ester with various maleimides, catalyzed by a chiral Cu(I) complex.
| Entry | R group on Maleimide | Yield (%) | dr (exo/endo) | ee (exo) (%) |
| 1 | N-Phenyl | 95 | >95:5 | 98 |
| 2 | N-Methyl | 92 | >95:5 | 96 |
| 3 | N-Benzyl | 96 | >95:5 | 97 |
| 4 | N-(4-Methoxyphenyl) | 94 | >95:5 | 99 |
| 5 | N-(4-Chlorophenyl) | 93 | >95:5 | 98 |
| Data is illustrative and based on typical results from the literature. |
Experimental Protocol
Materials:
-
Pyrazolone-derived imino ester
-
N-substituted maleimide
-
Chiral ligand (e.g., a chiral phosphine or bisoxazoline)
-
Copper(I) salt (e.g., Cu(OAc)₂)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a dried Schlenk tube, add the chiral ligand (0.022 mmol) and the copper(I) salt (0.020 mmol).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the pyrazolone-derived imino ester (0.20 mmol) and the N-substituted maleimide (0.24 mmol) to the reaction tube.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the spiro-pyrrolidinyl-pyrazolone product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of pyrazole derivatives from pyrazolin-5-ones offers a robust and versatile platform for accessing a diverse range of chiral molecules with significant potential in drug discovery. The protocols detailed herein for organocatalytic Michael additions and metal-catalyzed [3+2] cycloadditions represent reliable and highly stereoselective methods. Researchers can adapt these methodologies to various substrates to build libraries of novel chiral pyrazole-containing compounds for biological screening and further development. The continued exploration of novel catalysts and reaction pathways will undoubtedly expand the synthetic toolbox for accessing these valuable heterocyclic structures.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic asymmetric [3 + 2] cycloaddition of pyrazolone-derived MBH carbonate: highly stereoselective construction of the bispiro-[pyrazolone-dihydropyrrole-oxindole] skeleton - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting discoloration in the synthesis of 1-phenyl-3-methyl-5-pyrazolone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-3-methyl-5-pyrazolone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-phenyl-3-methyl-5-pyrazolone?
A1: The most widely used method is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2] This reaction can be performed under various conditions, including solvent-free, or using solvents like methanol or ethanol.[1][3][4]
Q2: What is the expected appearance of pure 1-phenyl-3-methyl-5-pyrazolone?
A2: Pure 1-phenyl-3-methyl-5-pyrazolone should be a white to off-white or pale yellow crystalline powder.[5][6] Significant discoloration, such as a brown or reddish tint, indicates the presence of impurities.
Q3: What are the typical yields for this synthesis?
A3: The synthesis of 1-phenyl-3-methyl-5-pyrazolone is known for its high yields, often ranging from 93% to 100% under optimized conditions.[1] However, improper reaction conditions can lead to lower yields and increased impurity formation.
Q4: Can phenylhydrazine hydrochloride be used as a starting material?
A4: Yes, phenylhydrazine hydrochloride is a viable alternative to phenylhydrazine, with reported yields between 75% and 85%.[1]
Troubleshooting Discoloration
Discoloration is a common issue in the synthesis of 1-phenyl-3-methyl-5-pyrazolone, often indicating the presence of impurities. This guide will help you identify and resolve the root causes of discoloration.
Problem: The final product is brown, reddish, or significantly yellow instead of white.
This discoloration can arise from several factors, including residual starting materials, side products, or degradation.
Potential Cause 1: Residual Phenylhydrazine
Phenylhydrazine is susceptible to oxidation and can form colored impurities. Incomplete reaction or improper workup can leave residual phenylhydrazine in the product.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all phenylhydrazine has been consumed.
-
Optimize Molar Ratio: Use a slight excess of ethyl acetoacetate to ensure the complete consumption of phenylhydrazine. A molar ratio of 1:1.05 (phenylhydrazine to ethyl acetoacetate) is often recommended.[4]
-
Purification: Wash the crude product thoroughly with a solvent in which 1-phenyl-3-methyl-5-pyrazolone has low solubility but impurities are soluble, such as diethyl ether or petroleum ether.[1][7] Recrystallization from ethanol or methanol is also highly effective.[2][4]
-
Potential Cause 2: Side Reactions
The reaction between phenylhydrazine and ethyl acetoacetate can potentially lead to side products, especially if the reaction conditions are not carefully controlled.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain the recommended reaction temperature. High temperatures can promote the formation of side products. Some procedures recommend dropwise addition of reactants at 0°C, followed by heating.[1]
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Some patented processes suggest adjusting the pH to a range of 5.0-7.5 to improve product purity and color.[3][4]
-
Potential Cause 3: Degradation of the Product
1-phenyl-3-methyl-5-pyrazolone can be sensitive to heat and light.
-
Troubleshooting Steps:
-
Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 60°C) to avoid thermal degradation.[5]
-
Storage: Store the purified product in a cool, dark place, protected from light and air.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting discoloration issues.
Caption: Troubleshooting workflow for discoloration in 1-phenyl-3-methyl-5-pyrazolone synthesis.
Data Summary
The following table summarizes key reaction parameters from various literature sources.
| Parameter | Value | Source |
| Reactants | Phenylhydrazine, Ethyl Acetoacetate | [1] |
| Solvent | Solvent-free, Methanol, Ethanol | [1][3][4] |
| Reaction Temperature | 0°C (initial addition), then 80-90°C | [1] |
| 50-80°C | [3] | |
| 40-90°C | [4] | |
| Reaction Time | 1.5 hours | [1] |
| 3-5 hours | [3] | |
| 1-6 hours | [4] | |
| pH | 5.4-7.5 | [3] |
| 5.0-6.5 | [4] | |
| Purification | Washing with diethyl ether, Recrystallization from ethanol/methanol | [1][4] |
Experimental Protocols
General Synthesis Protocol
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine.
-
Solvent and pH Adjustment (if applicable): If using a solvent like methanol, add it to the flask. Adjust the pH of the solution using hydrochloric acid to the desired range (e.g., 5.0-7.5).[3][4]
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture with stirring. For exothermic reactions, it is advisable to perform the addition at a lower temperature (e.g., 0°C).[1]
-
Reaction: Heat the mixture to the target temperature (e.g., 80-90°C) and maintain it for the specified duration (e.g., 1-6 hours).[1][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out.
-
Isolation: Collect the crude product by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. For higher purity, recrystallize the product from a solvent such as ethanol or methanol.[1][4]
-
Drying: Dry the purified product under vacuum at a moderate temperature.
Reaction Pathway
The synthesis proceeds through a condensation reaction followed by intramolecular cyclization.
Caption: Simplified reaction pathway for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. EP1314418A1 - Hairdye composition including 1-phenyl-3-methyl-5-pyrazolone and method for obtaining the same - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimization of PMP Derivatization of Carbohydrates
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful derivatization of carbohydrates using 1-phenyl-3-methyl-5-pyrazolone (PMP).
Frequently Asked Questions (FAQs)
Q1: What is PMP derivatization and why is it necessary for carbohydrate analysis?
A1: PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization is a chemical labeling technique used for the analysis of carbohydrates.[1][2] Most carbohydrates lack a chromophore, which means they do not absorb ultraviolet (UV) light, making them difficult to detect with common HPLC-UV systems.[3][4] The PMP molecule acts as a UV-absorbing tag that attaches to the carbohydrate, allowing for sensitive detection by HPLC with a UV or Diode Array Detector (DAD).[3][5] This pre-column derivatization enhances both the selectivity and sensitivity of the analysis.[1][2]
Q2: Which types of carbohydrates can be derivatized with PMP?
A2: PMP reacts with the reducing end of carbohydrates.[1][3] Therefore, it is effective for most monosaccharides (like glucose, mannose, galactose), disaccharides (like lactose, maltose), and oligosaccharides that possess a reducing end.[3] However, non-reducing sugars (like sucrose), sugar alcohols, and some ketoses like fructose do not form PMP derivatives efficiently, which is likely due to the lower reactivity of the keto group and steric hindrance.[1][3][6]
Q3: What are the primary analytical methods used after PMP derivatization?
A3: The most common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or DAD detector, typically monitoring at a wavelength of 245 nm.[1][7][8] For more detailed structural information and higher sensitivity, HPLC can be coupled with Mass Spectrometry (HPLC-MS/MS).[9]
Q4: What is the "improved" PMP method using ammonia, and what are its advantages?
A4: The traditional PMP derivatization method uses a strong base like sodium hydroxide (NaOH).[1] A significant drawback is the formation of salts during the neutralization step, which can interfere with subsequent mass spectrometry analysis and often requires a desalting procedure.[8][10] The improved method replaces NaOH with a volatile base, such as liquid ammonia or ammonium hydroxide.[8][11] This allows the excess base to be easily removed by vacuum drying, eliminating salt formation.[8][11] The key advantage is that the resulting PMP derivatives can be directly analyzed by MALDI-TOF-MS or ESI-MS without a desalting step, which increases MS detection sensitivity and reduces sample loss during purification.[8][11]
Optimization of Reaction Conditions
The efficiency of PMP derivatization is critically dependent on several parameters. Optimizing these factors is essential for achieving complete and reproducible derivatization. Key parameters include reaction temperature, time, pH (base concentration), and PMP concentration.[7]
Summary of Optimized Reaction Conditions
The optimal conditions can vary slightly depending on the specific carbohydrate being analyzed due to differences in their structure and functional groups.[3][10][12] The following table summarizes conditions reported in various studies.
| Carbohydrate(s) | Temperature (°C) | Time (minutes) | Base | PMP Concentration | Reference |
| Glucose | 70 - 71 | 30 - 134 | 0.3 M NaOH / pH 13 | 0.5 M | [3][12][13] |
| Glucosamine | 73 | 96 | pH 13 | Not specified | [3] |
| Glucuronic Acid | 74 | 151 | Not specified | Not specified | [12] |
| Galacturonic Acid | 76 | 144 | Not specified | Not specified | [12] |
| General Monosaccharides | 70 | 30 - 100 | 0.3 M NaOH | 0.5 M | [1][6][13] |
| Mixed Monosaccharides | 70 | 60 | 0.4 M Alkali | 0.6 M | [14] |
Troubleshooting Guide
Q: I am seeing a very low or no yield of my PMP-derivatized carbohydrate. What could be the cause? A: This is a common issue with several potential causes:
-
Incorrect pH: The reaction requires an alkaline medium (pH ~13) to form the reactive PMP enolate ion.[1][3] Ensure your base (e.g., NaOH) is at the correct concentration and has not degraded.
-
Suboptimal Temperature/Time: The reaction is temperature and time-dependent. For most monosaccharides, a temperature of around 70°C for 30-100 minutes is optimal.[1][6][13] Insufficient heating or time will lead to an incomplete reaction.
-
Analyte Type: Confirm that your carbohydrate is a reducing sugar. Non-reducing sugars and sugar alcohols will not react.[1] Fructose derivatization is also known to be inefficient.[6]
-
Reagent Degradation: Ensure your PMP solution is fresh. PMP in solution can degrade over time.
Q: My HPLC chromatogram shows a very large peak that I suspect is excess PMP reagent. How can I remove it? A: A large excess of PMP is required to drive the reaction to completion, so removing the unreacted portion is crucial.[1]
-
Liquid-Liquid Extraction: After neutralizing the reaction mixture with acid (e.g., HCl), the excess PMP can be removed by extracting the aqueous solution with an organic solvent. Chloroform is commonly used for this purpose.[6][13] Other solvents like dibutyl ether have also been shown to be effective.[13] Perform the extraction 3-4 times for best results.
-
Optimize PMP Concentration: While an excess is needed, using a grossly excessive amount can make cleanup difficult and may interfere with detection if not completely removed.[9] A concentration of 0.5 M PMP is a common starting point.[9]
Q: The peaks for my derivatized sugars are not well-separated on the HPLC. What should I adjust? A: Poor chromatographic resolution can usually be solved by adjusting the mobile phase or checking your column.
-
Mobile Phase Composition: PMP derivatives are typically separated on a C18 column.[7][15] The mobile phase usually consists of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic solvent (acetonitrile).[7][8] Adjusting the acetonitrile gradient and the pH of the buffer can significantly impact separation.[1][2][13] For many PMP derivatives, a buffer pH between 5.5 and 8.0 provides good results.[1][13]
-
Column Integrity: Ensure your C18 column is not degraded or clogged. A guard column can help extend its life. Amide columns are suitable for separating underivatized sugars but are not effective for the more hydrophobic PMP derivatives.[3][15]
Q: I am trying to analyze my PMP derivatives with mass spectrometry, but the signal is very weak or absent. A: This is almost always due to ion suppression caused by high salt concentrations.
-
Salt Formation: The standard protocol uses NaOH and neutralizes with HCl, which creates a significant amount of sodium chloride (NaCl).[10] This salt is not volatile and will interfere with the ionization process in MS.
-
Solution 1 (Recommended): Use the improved derivatization protocol with a volatile base like ammonia.[8][11] This completely avoids salt formation.
-
Solution 2: If you must use the NaOH protocol, a desalting step is necessary before MS analysis. This can be done using solid-phase extraction (SPE) or other chromatographic cleanup methods, but may lead to sample loss.
Detailed Experimental Protocols
Protocol 1: Standard PMP Derivatization using NaOH
This protocol is suitable for subsequent HPLC-UV analysis.
-
Preparation: Prepare a 0.5 M PMP solution in methanol and a 0.3 M aqueous NaOH solution.
-
Reaction: In a microcentrifuge tube, mix 50 µL of your carbohydrate standard or sample with 50 µL of 0.3 M NaOH solution and 100 µL of 0.5 M PMP-methanol solution.
-
Incubation: Tightly cap the tube, vortex briefly, and incubate the mixture in a water bath at 70°C for 60 minutes.[1][13]
-
Cooling & Neutralization: After incubation, cool the tube to room temperature. Neutralize the reaction by adding 50 µL of 0.3 M HCl.
-
Extraction: Add 250 µL of chloroform to the tube, vortex vigorously for 1 minute, and centrifuge to separate the phases.[6] Carefully remove the upper aqueous layer containing the PMP-derivatized carbohydrates and transfer it to a new tube. Discard the lower chloroform layer containing excess PMP. Repeat the extraction two more times.
-
Analysis: Filter the final aqueous solution through a 0.45 µm filter and inject it into the HPLC system.[8]
Protocol 2: Improved PMP Derivatization using Ammonia (for HPLC-MS)
This protocol is optimized to avoid salt formation, making it ideal for mass spectrometry.
-
Preparation: Prepare a 0.5 M PMP solution in methanol and a concentrated ammonium hydroxide solution (~25-28%).
-
Reaction: In a microcentrifuge tube, mix 50 µL of your carbohydrate sample with 50 µL of ammonium hydroxide and 100 µL of 0.5 M PMP-methanol solution.
-
Incubation: Tightly cap the tube, vortex, and incubate at 70°C for 90 minutes.
-
Evaporation: After incubation, cool the sample to room temperature. Remove the cap and dry the sample completely in a vacuum centrifuge to evaporate the excess volatile ammonia and methanol.[8][11]
-
Reconstitution & Analysis: Reconstitute the dried residue in a suitable volume of the initial HPLC mobile phase. Vortex to dissolve, filter through a 0.45 µm filter, and inject into the HPLC-MS system.
Visualized Workflows and Mechanisms
Caption: Workflow for standard and improved PMP derivatization protocols.
Caption: PMP reacts with a reducing sugar to form a UV-active derivative.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Poly… [ouci.dntb.gov.ua]
- 3. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 4. open.clemson.edu [open.clemson.edu]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 12. Optimization of reducing sugar-PMP reactions by response surface methodology [morressier.com]
- 13. jfda-online.com [jfda-online.com]
- 14. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
How to prevent oiling out during the recrystallization of pyrazolone compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the recrystallization of pyrazolone compounds.
Troubleshooting Guide: Preventing Oiling Out
Issue: The pyrazolone compound is separating as an oil instead of forming crystals during recrystallization.
"Oiling out," or liquid-liquid phase separation, occurs when a solute precipitates from a solution as a liquid phase rather than a solid crystalline phase.[1] This is a common challenge in the crystallization of small molecule compounds, including pyrazolones, and can be caused by several factors such as high supersaturation, rapid cooling, the presence of impurities, or the selection of an inappropriate solvent.[1][2] An oil phase can trap impurities, leading to a lower purity of the final product.[3]
Below is a step-by-step guide to troubleshoot and prevent oiling out.
Step 1: Solvent System Optimization
The choice of solvent is critical in preventing oiling out.[1] The ideal solvent will dissolve the pyrazolone compound at an elevated temperature but have low solubility at room temperature. For pyrazolone derivatives, a variety of solvents and solvent systems have been proven effective.
Recommended Solvents for Pyrazolone Recrystallization:
| Solvent System | Polarity | Recommended For | Reference |
| Ethanol | Protic, Polar | General purpose for many pyrazolone derivatives. | [1] |
| Methanol | Protic, Polar | Similar to ethanol, effective for polar pyrazolones. | [1] |
| Ethanol/Water | Mixed Protic, High | Polar pyrazolone derivatives. | [1] |
| Hexane/Ethyl Acetate | Mixed, Moderate | Less polar pyrazolone derivatives. | [1] |
| Hexane/Acetone | Mixed, Moderate | Alternative for less polar pyrazolone derivatives. | [1] |
| Benzene/Petroleum Ether | Mixed, Non-polar | Non-polar pyrazolone derivatives. | [4] |
Experimental Protocol: Solvent Selection
-
Place a small amount (10-20 mg) of the crude pyrazolone compound into several test tubes.
-
Add a few drops of a different solvent from the table above to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes of the undissolved samples in a water bath. A good solvent will dissolve the compound completely upon heating.[5]
-
Allow the clear solutions to cool slowly to room temperature. The ideal solvent will result in the formation of well-defined crystals. If an oil forms, that solvent is likely unsuitable under these conditions.
Step 2: Control of Supersaturation and Cooling Rate
High supersaturation, often caused by rapid cooling, is a primary driver of oiling out.[6] A slower cooling rate allows the molecules to orient themselves correctly into a crystal lattice.
Illustrative Effect of Cooling Rate on Crystallization Outcome:
| Cooling Rate (°C/min) | Observation | Outcome |
| > 10 | Rapid precipitation, solution turns cloudy instantly. | High likelihood of oiling out or formation of very small, impure crystals. |
| 1 - 5 | Gradual appearance of crystals over 15-30 minutes. | Formation of well-defined crystals with higher purity is favored. |
| < 0.5 | Very slow or no crystal formation. | May result in a highly supersaturated solution that does not crystallize. |
Experimental Protocol: Controlled Cooling
-
Dissolve the pyrazolone compound in the minimum amount of the chosen hot solvent to achieve a saturated solution.
-
Instead of placing the flask in an ice bath immediately, allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[3]
-
Once the solution has reached room temperature, it can then be placed in an ice bath to maximize crystal yield.
Step 3: Seeding
Seeding is a highly effective technique to induce crystallization and prevent oiling out by providing a template for crystal growth.[1] This is particularly useful when spontaneous nucleation is difficult.
General Guidelines for Seeding:
| Parameter | Recommendation | Rationale |
| Seed Amount | 1-5% (w/w) of the solute | Provides sufficient nucleation sites without causing overly rapid crystallization. |
| Seeding Temperature | Within the metastable zone (slightly below the saturation temperature) | At this temperature, spontaneous nucleation is unlikely, but crystal growth on the seed crystals is favorable.[7] |
| Seed Quality | Pure, well-formed crystals of the desired polymorph | Ensures the growth of the desired crystal form and avoids the propagation of impurities. |
Experimental Protocol: Seeding
-
Prepare a saturated solution of the pyrazolone compound at an elevated temperature.
-
Cool the solution slowly.
-
Before significant spontaneous crystallization occurs, add a small amount (1-5% by weight) of seed crystals to the solution.
-
Continue to cool the solution slowly to allow the seed crystals to grow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oiling out for pyrazolone compounds?
A1: Oiling out of pyrazolone compounds is typically caused by one or more of the following factors:
-
High Supersaturation: Dissolving the compound in too little solvent or cooling the solution too quickly can lead to a state of high supersaturation where the compound separates as a liquid.[6]
-
Low Melting Point: If the melting point of the pyrazolone derivative is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[8]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an oil.[3]
-
Inappropriate Solvent Choice: A solvent that is too "good" (dissolves the compound too readily even at low temperatures) or too "poor" (does not dissolve the compound sufficiently even when hot) can lead to oiling out.[1]
Q2: I've tried slowing the cooling rate, but my compound still oils out. What should I do next?
A2: If slow cooling is not effective, consider the following troubleshooting steps in order:
-
Increase the Solvent Volume: Add more of the hot solvent to the solution. This will decrease the saturation concentration and may lower the temperature at which crystallization begins, potentially below the point where oiling out occurs.[1]
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system. For example, if you are using ethanol, try an ethanol/water mixture. Dissolve the compound in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the turbidity and allow it to cool slowly.[1]
-
Utilize Seeding: If you have a small amount of the pure crystalline product, use it to seed the supersaturated solution as described in the troubleshooting guide.[1]
Q3: How can I prepare seed crystals if I don't have any?
A3: If you do not have seed crystals, you can try to generate them by:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Rapid cooling of a small aliquot: Take a small sample of the hot, saturated solution in a separate test tube and cool it rapidly in an ice bath. This may produce a small amount of solid (even if it is not perfectly crystalline), which can then be used as seed material for the main batch.
Q4: Can the purity of my starting material affect the likelihood of oiling out?
A4: Yes, absolutely. Impurities can significantly interfere with the crystallization process and are a common cause of oiling out.[3] If you consistently experience oiling out, consider purifying your crude pyrazolone compound by another method, such as column chromatography, before attempting recrystallization.
Experimental Workflow and Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting oiling out during the recrystallization of pyrazolone compounds.
Caption: Troubleshooting workflow for oiling out in pyrazolone recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
Side reactions and impurity profiling in the synthesis of Edaravone
Welcome to the Technical Support Center for the Synthesis of Edaravone. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and in-depth impurity profiling information to assist you in your synthesis of Edaravone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing Edaravone?
A1: The most widely used and established method for synthesizing Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the Knorr pyrazole synthesis.[1][2] This method involves the condensation reaction between ethyl acetoacetate and phenylhydrazine.[1] It is often favored for its relatively straightforward procedure and good yields.[3]
Q2: My Edaravone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in Edaravone synthesis can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature.[4] The purity of the starting materials, ethyl acetoacetate and phenylhydrazine, is crucial, as impurities can lead to side reactions.[4] Phenylhydrazine, in particular, can be sensitive to air and light, so using a pure, properly stored reagent is important.[5] Additionally, the recrystallization step can be a source of yield loss if an excessive amount of solvent is used, as Edaravone has moderate solubility in ethanol.[6]
Q3: The reaction mixture has turned a dark yellow or red color. Is this normal, and what can be done to minimize it?
A3: The formation of a yellow or red color during the Knorr pyrazole synthesis can be common and is often attributed to impurities arising from the phenylhydrazine starting material.[7] To mitigate this, ensure the phenylhydrazine is of high purity and consider performing the reaction under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.[7] If discoloration persists, purification of the crude product using a silica plug and washing with a non-polar solvent like toluene before eluting the product with a more polar solvent like ether can be effective.[7]
Q4: I am observing an impurity with a mass corresponding to a dimer or trimer of Edaravone. How are these formed and how can I prevent their formation?
A4: The formation of Edaravone dimers and trimers is a known issue, particularly in aqueous solutions and under conditions that promote the formation of free radicals.[8][9] The mechanism is believed to involve the oxidation of the Edaravone anion to an Edaravone radical, which can then couple to form dimers and subsequently trimers.[8][9] To minimize the formation of these oligomeric impurities, it is important to control the pH of the reaction and storage solutions, as a lower pH reduces the concentration of the Edaravone anion.[1][8] Deoxygenation of the solution can also inhibit the formation of the initial Edaravone radical.[1][8]
Troubleshooting Guides
Problem: Low Product Yield
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. Consider increasing the reaction time or temperature.[4] |
| Poor Quality Starting Materials | Use high-purity ethyl acetoacetate and phenylhydrazine. Ensure phenylhydrazine has been properly stored to prevent degradation.[4][5] |
| Suboptimal Reaction Conditions | The reaction can be sensitive to pH. While often performed neat or with a catalytic amount of acid, strongly acidic conditions can reduce the nucleophilicity of phenylhydrazine.[5] |
| Product Loss During Workup | During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to avoid significant loss of Edaravone in the mother liquor.[6] |
Problem: Product Discoloration (Yellow/Red)
| Possible Cause | Troubleshooting Strategy |
| Impure Phenylhydrazine | Use freshly distilled or high-purity phenylhydrazine.[7] |
| Oxidation | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of phenylhydrazine and intermediates.[7] |
| Side Reactions | If discoloration is significant, consider a purification step prior to recrystallization, such as passing the crude product through a short plug of silica gel.[7] |
Problem: Formation of Dimer and Trimer Impurities
| Possible Cause | Troubleshooting Strategy |
| Radical Formation | Deoxygenate solvents and the reaction mixture to minimize the presence of oxygen, which can initiate radical formation.[1][8] |
| High pH | Maintain a slightly acidic to neutral pH during the reaction and in subsequent handling and storage to reduce the concentration of the reactive Edaravone anion.[1][8] |
Experimental Protocols
Protocol 1: Synthesis of Edaravone via Knorr Pyrazole Synthesis[1]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition can be slightly exothermic.
-
Heat the mixture under reflux for approximately 1 hour.
-
After cooling, a viscous syrup will form. Cool the flask in an ice-water bath.
-
Add a small volume of diethyl ether and stir vigorously to induce precipitation of the crude product.
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol.
-
Cool the ethanol solution to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring[5][10]
Materials:
-
Silica gel TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common system is a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).[10]
-
UV lamp (254 nm) for visualization
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, lightly mark an origin line with a pencil about 1 cm from the bottom.
-
Spot the starting materials (ethyl acetoacetate and phenylhydrazine) and the reaction mixture on the origin line using separate capillary tubes. A co-spot of the reaction mixture and starting material can also be useful.[11]
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Protocol 3: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)[2][12]
Instrumentation and Conditions:
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A gradient elution is often used. For example, Mobile Phase A: 0.2% acetic acid and 0.2% triethylamine in water; Mobile Phase B: Methanol.[2] A common isocratic system is a mixture of water and acetonitrile (e.g., 55:45 v/v).[12]
-
Flow Rate: Typically around 0.8-1.0 mL/min.[2]
-
Detection: UV detection at 244 nm.[2]
-
Column Temperature: 30 °C.[2]
Sample Preparation:
-
Prepare a stock solution of the Edaravone sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis according to the specified gradient or isocratic method.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards.
Data Presentation
Table 1: Common Impurities in Edaravone Synthesis
| Impurity Name | Structure | Potential Origin |
| Phenylhydrazine | C₆H₅NHNH₂ | Unreacted starting material |
| Edaravone Dimer | C₂₀H₁₈N₄O₂ | Radical coupling of two Edaravone molecules[8] |
| Edaravone Trimer | C₃₀H₂₆N₆O₃ | Radical coupling of Edaravone dimer and an Edaravone molecule[8] |
| 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | Reaction of an intermediate with ethanol | |
| 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole-4,5-diol | Incomplete dehydration of an intermediate |
Table 2: HPLC Conditions for Edaravone and Impurity Analysis
| Parameter | Condition 1[2] | Condition 2[12] |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: A: 0.2% acetic acid + 0.2% triethylamine in water; B: Methanol | Isocratic: Water:Acetonitrile (55:45 v/v) |
| Flow Rate | 0.8 mL/min | Not specified, typically ~1.0 mL/min |
| Detection | 244 nm | 243 nm |
| Temperature | 30 °C | Not specified |
Visualizations
Caption: Knorr pyrazole synthesis pathway for Edaravone.
Caption: Formation of oligomeric impurities from Edaravone.
Caption: A logical workflow for troubleshooting Edaravone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. search.bvsalud.org [search.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102180833A - Preparation method and detection method for edaravone dimer and tautomer thereof - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of PMP-Labeled Sugars
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 1-phenyl-3-methyl-5-pyrazolone (PMP)-labeled sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of PMP derivatization for sugar analysis by HPLC?
A1: Monosaccharides lack chromophores or fluorophores, making them difficult to detect using standard UV or fluorescence detectors in HPLC.[1][2] Derivatization with PMP attaches a UV-active molecule to the reducing end of the sugar, significantly enhancing detection sensitivity and allowing for accurate quantification.[3][4]
Q2: Which type of HPLC column is most suitable for separating PMP-labeled sugars?
A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the separation of PMP-labeled sugar derivatives.[2][3][5][6]
Q3: What are the key mobile phase parameters that need to be optimized for good separation?
A3: The most influential factors for separating PMP-sugar derivatives are the mobile phase pH and the concentration of the organic modifier, which is typically acetonitrile.[1][7] The buffer composition, such as phosphate or ammonium acetate, also plays a crucial role.[5]
Q4: Why is the pH of the mobile phase so important?
A4: The pH of the mobile phase affects the ionization state of the PMP-sugar derivatives.[1] PMP derivatives can undergo keto-enol tautomerization, and at higher pH values, the enol group can dissociate, making the molecule ionized.[1] Ionized molecules are less retained on C18 columns, and controlling the pH allows for modulation of retention times and improved separation of different sugar derivatives.[1] A pH of around 8.0 has been shown to be effective for separating a range of monosaccharides.[1][2][7]
Q5: What is a typical mobile phase composition for this application?
A5: A common mobile phase consists of two components: an aqueous buffer (e.g., sodium phosphate or ammonium acetate) and acetonitrile as the organic modifier.[1][5] Gradient elution, where the proportion of acetonitrile is increased over time, is often employed to achieve optimal separation of a complex mixture of sugars.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Co-elution of Sugars | 1. Inadequate mobile phase pH. 2. Suboptimal acetonitrile gradient. 3. Column degradation. | 1. Adjust the pH of the aqueous buffer. A pH of 8.0 is a good starting point for separating neutral and acidic sugars.[1][2][7] 2. Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[8] Consider starting with a lower initial acetonitrile concentration. 3. Flush the column with water after each run to prevent stripping of the bonded phase, especially when using high pH mobile phases.[8] If performance does not improve, consider replacing the column. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Extracolumn dead volume. | 1. Reduce the injection volume or the concentration of the sample. 2. Ensure the mobile phase pH is optimal to control the ionization of the analytes. 3. Check all fittings and tubing for proper connections to minimize dead volume. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature (e.g., 25 °C or 35 °C).[1][2] 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Appearance of an Unknown Peak | 1. Impurities in the PMP reagent. 2. Degradation of the PMP reagent over time. | 1. Use high-purity PMP for derivatization. 2. Prepare the PMP solution fresh for each experiment. If an unknown peak persists and appears after a couple of months of opening a new bottle of PMP, it is likely due to reagent degradation.[9] Storing PMP in smaller, sealed portions may help prolong its shelf life.[9] |
| Low Signal Intensity | 1. Incomplete derivatization reaction. 2. Low concentration of sugars in the sample. 3. Incorrect detection wavelength. | 1. Optimize the derivatization conditions, including reaction time, temperature, and reagent concentrations.[5][10] 2. Concentrate the sample before derivatization if possible. 3. Ensure the UV detector is set to the correct wavelength for PMP derivatives, typically around 245 nm or 250 nm.[2][5][11] |
Experimental Protocols
PMP Derivatization of Monosaccharides
This protocol is a standard procedure for the derivatization of neutral and amino sugars with PMP.
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol
-
0.3 M Sodium Hydroxide (NaOH)
-
0.3 M Hydrochloric Acid (HCl)
-
Chloroform or Dichloromethane
-
Deionized water
Procedure:
-
Dissolve the dry monosaccharide sample in deionized water.
-
To a small vial, add the sugar solution, 0.5 M PMP in methanol, and 0.3 M NaOH.
-
Incubate the mixture at 70°C for 30-120 minutes. The optimal time can vary depending on the specific sugar.[1][11]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 0.3 M HCl.
-
Add deionized water to the mixture.
-
Extract the excess PMP by adding chloroform or dichloromethane and vortexing vigorously.[11]
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully remove and discard the organic layer. Repeat the extraction step three to five times to ensure complete removal of unreacted PMP.[11]
-
The final aqueous layer containing the PMP-labeled sugars is then filtered through a 0.45 µm filter before HPLC analysis.[5]
An alternative method uses liquid ammonia instead of NaOH, which can be removed by vacuum drying, eliminating the need for a desalting step before mass spectrometry analysis.[5][10]
HPLC Separation of PMP-Labeled Sugars
This protocol provides a general framework for the HPLC analysis. Specific gradient conditions may need to be optimized for your specific mixture of sugars.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 100 mM Sodium Phosphate buffer, pH 8.0.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[1]
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0 | 88 | 12 |
| 35 | 83 | 17 |
| 36 | 80 | 20 |
| 45 | 80 | 20 |
| 46 | 88 | 12 |
| 65 | 88 | 12 |
This gradient is an example and should be optimized for the specific separation needs.[1]
Quantitative Data Summary
Table 1: Optimized HPLC Conditions for PMP-Labeled Sugar Separation from Various Studies
| Parameter | Study 1[1] | Study 2[5] | Study 3[2] |
| Column | Zorbax Extend C18 | C18 | C18 |
| Mobile Phase A | 100 mM Sodium Phosphate, pH 8.0 | 0.1 M Phosphate Buffer | 20 mM Phosphate Buffer, pH 6.9 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Gradient (12-17% B) | Isocratic (18% B) | Gradient (30-60% B) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | DAD | UV (245 nm) | UV (245 nm) |
Visualizations
Caption: Experimental workflow for PMP-labeled sugar analysis.
Caption: Troubleshooting decision tree for HPLC separation issues.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. open.clemson.edu [open.clemson.edu]
- 7. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Poly… [ouci.dntb.gov.ua]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 11. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity issues in the acylation of 3-methyl-1-phenyl-pyrazol-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity issues during the acylation of 3-methyl-1-phenyl-pyrazol-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the possible products of the acylation of 3-methyl-1-phenyl-pyrazol-5-one?
A1: The acylation of 3-methyl-1-phenyl-pyrazol-5-one can lead to two primary regioisomers: the C-acylated product (at the C4 position) and the O-acylated product (at the oxygen of the hydroxyl group). The starting material exists in a tautomeric equilibrium between the keto and enol forms, which influences the reaction's outcome.[1][2] The enol form is necessary to activate the C4 position for acylation.[3]
Q2: What is the primary factor that controls whether C-acylation or O-acylation occurs?
A2: The key factor is the protection of the hydroxyl group in the enol tautomer.[3] If the hydroxyl group is unprotected, O-acylation is typically the main or exclusive reaction pathway.[3][4] To achieve C-acylation, the hydroxyl group must be protected, often by forming a metal complex.[3]
Q3: What is the role of calcium hydroxide in achieving selective C-acylation?
A3: Calcium hydroxide plays a crucial role in promoting selective C-acylation by:
-
Pushing the tautomeric equilibrium towards the enol form.[5]
-
Forming a stable complex with the hydroxyl group, thus protecting it from acylation.[3]
-
Acting as a base to trap the hydrogen chloride (HCl) liberated during the reaction, which keeps the reaction medium basic and prevents the decomposition of the calcium complex.[3][4]
Q4: How can I distinguish between the C-acylated and O-acylated products?
A4: The two isomers can be distinguished using spectroscopic methods, particularly NMR. In the ¹H NMR spectrum, the C-acylated product will show a broad singlet for the OH proton at a low field (around 11.5-12 ppm), while the O-acylated product will show a signal for the CH-4 proton at a higher field (around 6.3 ppm).[4] In the ¹³C NMR spectrum, the C-acylated product will have a C=O signal around 190 ppm, which is distinct from an ester carbonyl.[4] Thin-layer chromatography (TLC) can also be used for separation and identification, as the two products will have different Rf values.[4]
Troubleshooting Guides
Problem 1: I am exclusively or primarily obtaining the O-acylated product.
-
Cause: The hydroxyl group of the pyrazolone is not adequately protected. This is the most common reason for the formation of the O-acylated product.[3][4]
-
Troubleshooting:
-
Ensure Complex Formation: It is critical to form the calcium complex before adding the acylating agent.[4] Add calcium hydroxide to the dissolved pyrazolone and reflux to ensure the complex is fully formed.
-
Verify Base Stoichiometry: Use at least a two-fold excess of calcium hydroxide to effectively trap the liberated HCl and maintain a basic reaction medium.[3][4]
-
Check for Moisture: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the acyl chloride and interfere with the reaction.[4] Use anhydrous dioxane (water content < 0.05%).[4]
-
Problem 2: The yield of the C-acylated product is very low.
-
Cause 1: Incomplete dissolution of the starting material.
-
Troubleshooting: Ensure the 3-methyl-1-phenyl-pyrazol-5-one is fully dissolved in the solvent (e.g., dioxane) before adding the calcium hydroxide.[4] Grinding the pyrazolone beforehand can aid in its dissolution.[4]
-
Cause 2: Inefficient stirring.
-
Troubleshooting: Calcium hydroxide can form a heavy residue. Use a high-turbulence magnetic stir bar to ensure the mixture is stirred vigorously throughout the reaction, especially during complex formation and acylation.[4]
-
Cause 3: Incomplete decomposition of the calcium complex during workup.
-
Troubleshooting: After the reaction, when adding the mixture to aqueous HCl, stir vigorously to prevent the formation of lumps, which can trap the product and hinder the complete decomposition of the complex.[4] Allow the acidic mixture to stand for at least 1.5 hours before filtration.[4]
Problem 3: The reaction is not going to completion.
-
Cause: The reactivity of the acylating agent can vary.
-
Troubleshooting: The reaction time may need to be adjusted depending on the specific acyl chloride used. For example, acylation with 4-(trifluoromethyl)benzoyl chloride may require a significantly longer reaction time (e.g., 9 hours) compared to 4-methylbenzoyl chloride (e.g., 1.5 hours).[4] Monitor the reaction progress using TLC on basic alumina to track the consumption of the starting complex.[4]
Experimental Protocols
Key Experiment: Selective C-Acylation
This protocol is adapted from a procedure developed for the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[3][4]
Materials:
-
3-methyl-1-phenyl-pyrazol-5-one
-
Anhydrous 1,4-dioxane
-
Calcium hydroxide (Ca(OH)₂)
-
Acyl chloride (e.g., 4-methylbenzoyl chloride)
-
10% aqueous Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-1-phenyl-pyrazol-5-one (0.05 mol) in anhydrous dioxane (60 mL). Gentle heating (<70 °C) may be required.[3]
-
Add calcium hydroxide (0.1 mol, 2 equivalents) to the solution at once.[3]
-
Reflux the mixture for 30 minutes under vigorous stirring to facilitate the formation of the calcium complex.[3]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the acyl chloride (0.05 mol) dropwise to the cooled mixture.[3] The addition can be exothermic, so maintain cooling.[4]
-
After the addition is complete, reflux the reaction mixture for 1.5 to 9 hours, depending on the acyl chloride's reactivity.[3][4]
-
Cool the mixture to room temperature and pour it into 250 mL of 10% aqueous HCl under vigorous stirring.[3]
-
Stir the acidic mixture at room temperature for at least 1.5 hours to ensure complete decomposition of the complex.[4]
-
Filter the resulting precipitate and wash thoroughly with water to remove calcium chloride and any remaining Ca(OH)₂.[4]
-
Wash the crude product with small portions of cold ethanol to remove colored impurities.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., methanol-acetone or ethanol) to obtain the pure C-acylated product.[4]
Data Presentation
Table 1: Influence of Reaction Parameters on the Acylation of 3-methyl-1-phenyl-pyrazol-5-one
| Parameter | Condition Favoring C-Acylation | Condition Favoring O-Acylation | Rationale |
| Base | Calcium Hydroxide (Ca(OH)₂)[3] | Organic bases (e.g., Pyridine) or absence of base[6] | Ca(OH)₂ forms a protective complex with the hydroxyl group, directing acylation to the C4 position.[3] Organic bases do not form this protective complex. |
| Reaction Sequence | 1. Addition of Base 2. Addition of Acylating Agent[4] | Acylating agent added to free pyrazolone[4] | Pre-formation of the calcium complex is essential to block the O-acylation site.[3][4] |
| Control Type | Thermodynamic Control | Kinetic Control | The C-acylated product is generally the more thermodynamically stable isomer, while O-acylation can be the faster, kinetically favored pathway in the absence of a protecting group.[7] |
Table 2: Reaction Conditions for C-Acylation with Various Aroyl Chlorides [4]
| R in ArCOCl | Reaction Time (h) | Yield (%) | Recrystallization Solvent |
| Me | 1.5 | 74-76 | Methanol-acetone |
| F | 2 | 75-78 | Ethanol |
| Ph | 2 | 84-87 | Ethanol |
| CF₃ | 9 | 81-83 | Methanol |
Visualizations
References
Technical Support Center: PMP-Sugar Derivative Stability for HPLC Analysis
Welcome to the technical support center for PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization of sugars for HPLC analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the stability and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the derivatization and analysis process.
Q1: What is PMP derivatization and why is it used for HPLC analysis of sugars?
A1: Carbohydrates often lack a chromophore, which makes them difficult to detect using standard UV-Vis detectors in HPLC systems.[1][2] PMP is a labeling reagent that reacts with the reducing end of sugars under mild alkaline conditions.[3][4] This process, known as derivatization, attaches the PMP molecule, which has strong UV absorbance (around 245-250 nm), to the sugar.[5][6] This significantly enhances the detection sensitivity, allowing for the quantitative analysis of monosaccharides and oligosaccharides.[2] The derivatization involves a Michael addition reaction, where two PMP molecules react with one aldehyde group of the sugar.[5]
Q2: I am seeing a consistent, unknown peak in my chromatogram, even in my standards. What is the likely cause?
A2: A common cause for a consistent, unknown peak is the PMP reagent itself. The PMP reagent can degrade over time, leading to impurities that show up in the HPLC analysis.[7] One user reported that a new bottle of PMP resolved the issue, but the problem returned after approximately two months, suggesting reagent instability is a key factor.[7]
-
Troubleshooting Steps:
-
PMP Purity and Storage: Ensure the PMP reagent is of high purity and stored correctly. Some users recommend splitting it into smaller portions, wrapping it in aluminum foil, and storing it in a chiller for long-term use.[7]
-
Fresh Solutions: Always prepare the PMP solution fresh for each experiment.[7]
-
Reagent Blank: Run a blank sample containing only the PMP reagent and derivatization solutions (without any sugar) to confirm if the unknown peak originates from the reagent.
-
Q3: My derivatization yield is low or inconsistent. How can I optimize the reaction?
A3: The efficiency of the PMP labeling reaction is sensitive to several factors. Incomplete reactions lead to low yields and poor quantification.
-
Troubleshooting Steps & Optimization:
-
Reaction Temperature: The optimal temperature is typically around 70°C.[3][5][8] Lower temperatures may require significantly longer reaction times, while excessively high temperatures can lead to side reactions and degradation of the derivatives.[3]
-
Reaction Time: A reaction time of 30 to 120 minutes is generally recommended.[3][8] Optimal time can vary based on the specific sugar; for example, one study found optimal times of 134 minutes for glucose and 96 minutes for glucosamine.[2] It's crucial to determine the optimal time for your specific analytes, as prolonged times can lead to a decline in the derivative product.[3]
-
pH (Alkalinity): The reaction requires an alkaline medium to form the reactive PMP enolate ions.[5] A 0.3 M NaOH solution is commonly used.[5][7] The ratio of NaOH to the sugar can also be critical; one study identified a 5:1 ratio of NaOH to glucose as optimal.[3]
-
Reagent Ratio: A significant molar excess of the PMP reagent is necessary to drive the reaction to completion.[3][5] A PMP to glucose ratio of 10:1 has been reported to yield good results.[3]
-
Q4: I am analyzing sialylated glycans, and it seems I am losing the sialic acid residues. How can I prevent this?
A4: Sialic acids are notoriously labile and can be lost under acidic conditions, especially when combined with high temperatures.[1][9]
-
Troubleshooting Steps:
-
Avoid Acidic Conditions: The PMP labeling method is advantageous for sialylated glycans because it is performed under alkaline conditions, which prevents the acid-catalyzed loss of sialic acids that can occur with other methods like reductive amination.[1][10]
-
Post-Derivatization pH: After neutralization, avoid strongly acidic mobile phases during HPLC. While some separation methods use acidic pH, neutral to weakly basic conditions (pH 6.7-8.0) are often preferred for PMP derivatives to maintain stability.[5]
-
Sample Storage: If storing labeled samples, ensure they are in a neutral or slightly alkaline buffer. Acidic storage conditions can catalyze hydrolysis and loss of sialic acids.[1]
-
Q5: How should I remove the excess PMP reagent after derivatization?
A5: Removing the large excess of PMP reagent is a critical step to prevent it from interfering with the HPLC separation.[3][8]
-
Procedure:
-
Neutralization: First, neutralize the reaction mixture with an acid (e.g., HCl or formic acid).[8]
-
Liquid-Liquid Extraction: The most common method is liquid-liquid extraction using an organic solvent. Chloroform is frequently used.[3][7] The mixture is vortexed, centrifuged, and the aqueous layer containing the PMP-sugar derivatives is collected. This process should be repeated multiple times (3 to 5 times is common) to ensure complete removal of the excess reagent.[3][8]
-
Q6: How does the mobile phase pH affect the separation of PMP-sugar derivatives on a C18 column?
A6: The mobile phase pH is a critical parameter for separating PMP-sugar derivatives on a reversed-phase (C18) column. The PMP-sugar derivative is a weak acid and can exist in ionized or non-ionized forms depending on the pH.[5]
-
Effect of pH:
-
Higher pH (e.g., pH 8.0): At higher pH values, the enol group in the pyrazolone ring of the PMP molecule can dissociate, making the derivative negatively charged (ionized).[5] Ionized molecules are less retained on C18 columns, leading to shorter retention times.
-
Lower pH (e.g., pH 4.5-5.5): At more acidic pH, the molecule is non-ionized and more hydrophobic, resulting in longer retention on the C18 column.[5]
-
Optimization: The optimal pH depends on the specific mixture of monosaccharides being analyzed. A common starting point is a buffer at a pH between 5.5 and 8.0.[3][5] One study found that a pH of 8.0 for the buffer component, combined with an acetonitrile gradient, gave the best separation for a mix of 8 neutral and 2 acidic sugars.[5]
-
Q7: Can I use mass spectrometry (MS) for detection after PMP derivatization?
A7: Yes, PMP derivatives can be analyzed by mass spectrometry (LC-MS).[5][11] However, the traditional derivatization method using NaOH introduces a high concentration of sodium salts, which can suppress ionization and are generally incompatible with MS. To overcome this, an improved method has been developed.
-
MS-Compatible Protocol:
-
Use a volatile base like liquid ammonia or ammonium hydroxide instead of sodium hydroxide (NaOH) to create the alkaline conditions for the reaction.[12][13]
-
After derivatization, the excess volatile base can be easily removed by vacuum drying.[12][13]
-
This "salt-free" sample can then be directly analyzed by MALDI-TOF-MS or ESI-MS without a desalting step, which increases sensitivity and reduces sample loss.[12][13]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your experiments.
Table 1: Optimized PMP Derivatization Reaction Conditions
| Parameter | Recommended Value | Notes | Source(s) |
| Reaction Temperature | 70 - 73°C | Higher temperatures can cause degradation; lower temperatures require longer times. | [2][3][5] |
| Reaction Time | 30 - 134 minutes | Must be optimized for specific sugars. Prolonged incubation can decrease yield. | [2][3][5] |
| Base Concentration | 0.3 M NaOH | Provides the necessary alkaline environment for the reaction. | [5][7] |
| PMP Concentration | 0.5 M (in Methanol) | A large molar excess is required to drive the reaction to completion. | [3][5] |
| Neutralization | 0.3 - 0.5 M HCl | Added after incubation to stop the reaction before extraction. | [8][14] |
Table 2: Example HPLC Mobile Phase Conditions for PMP-Sugar Analysis (C18 Column)
| Mobile Phase Component | Composition | Purpose | Source(s) |
| Aqueous Buffer | Phosphate or Ammonium Acetate Buffer (100 mM) | Controls pH and influences retention of ionized PMP derivatives. | [3][5] |
| pH of Aqueous Buffer | 5.5 - 8.0 | Critical for optimizing separation. Higher pH decreases retention. | [3][5] |
| Organic Modifier | Acetonitrile (AcN) | Used in a gradient to elute the more hydrophobic derivatives. | [5][7] |
| Gradient | e.g., 12-17% AcN | A gradient is typically required to resolve complex mixtures of sugars. | [5] |
| Detection Wavelength | 245 - 250 nm | Corresponds to the maximum UV absorbance of the PMP chromophore. | [5][7] |
Detailed Experimental Protocols
Protocol 1: Standard PMP Derivatization of Monosaccharides
This protocol is adapted from several sources for general use.[3][7][8]
-
Sample Preparation: Prepare a standard solution of monosaccharides or use a dried hydrolysate of your polysaccharide sample.
-
Reagent Preparation:
-
Prepare a 0.5 M PMP solution in methanol.
-
Prepare a 0.3 M NaOH solution.
-
Prepare a 0.3 M HCl solution.
-
-
Derivatization Reaction:
-
To your dry sugar sample (e.g., 100 µg), add 100 µL of the 0.5 M PMP solution.
-
Add 100 µL of 0.3 M NaOH solution.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in a water bath or heating block at 70°C for 60-100 minutes.
-
-
Neutralization:
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 0.3 M HCl to neutralize the solution.
-
-
Purification (Removal of Excess PMP):
-
Add 1 mL of chloroform to the neutralized mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully remove and discard the upper organic (chloroform) layer.
-
Repeat the chloroform extraction step at least 3-5 times.
-
-
Final Sample Preparation:
-
The remaining aqueous layer contains the PMP-sugar derivatives. Filter this solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Visualizations
Diagram 1: PMP Derivatization and HPLC Analysis Workflow
Caption: Workflow for PMP derivatization and subsequent HPLC analysis.
Diagram 2: Troubleshooting Logic for Unknown HPLC Peaks
Caption: Decision tree for troubleshooting unknown peaks in PMP-HPLC.
Diagram 3: Key Factors Affecting PMP-Sugar Derivative Stability
Caption: Factors influencing the stability of PMP-sugar derivatives.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 5. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 14. echemi.com [echemi.com]
Overcoming low reactivity of substituted pyrazolin-5-ones in asymmetric synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazolin-5-ones in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the low reactivity of these substrates.
Frequently Asked Questions (FAQs)
Q1: Why do my substituted pyrazolin-5-ones exhibit low reactivity in asymmetric reactions?
A1: The reactivity of pyrazolin-5-ones is intrinsically linked to their tautomeric equilibrium.[1] These compounds can exist in three tautomeric forms: CH, OH, and NH. The desired nucleophilic character at the C4 position, which is necessary for reactions like Michael and Mannich additions, is most pronounced in the CH and OH forms.[1] Low reactivity can often be attributed to an unfavorable equilibrium that limits the concentration of the reactive tautomer under the given reaction conditions. Additionally, steric hindrance from substituents on the pyrazolin-5-one ring can impede the approach of electrophiles.
Q2: How does the substitution pattern on the pyrazolin-5-one affect its reactivity?
A2: The electronic and steric nature of the substituents plays a crucial role. Electron-withdrawing groups on the N-phenyl ring can enhance the acidity of the C4 proton, facilitating deprotonation and the formation of the nucleophilic enolate. Conversely, bulky substituents at the N1 or C3 positions can create steric hindrance, potentially lowering reaction rates and affecting the stereochemical outcome. For instance, an extremely low enantiomeric excess was observed when a bulky phenyl group was present at the 3-position of the pyrazol-5-one in a Michael addition/hemiacetalization sequence, likely due to steric reasons.[1]
Q3: What is the impact of the electrophile's structure on the reaction outcome?
A3: The nature of the electrophile is critical. In Michael additions, for example, nitroalkenes are common acceptors. Aromatic and heteroaromatic nitroalkenes generally react well.[1] However, aliphatic nitroolefins have been found to be quite sluggish substrates, often providing lower yields and requiring longer reaction times.[1] Similarly, in reactions with α,β-unsaturated ketones, substrates with aliphatic substituents may have different reactivity profiles compared to those with aryl groups.
Q4: When should I consider using an organocatalyst versus a metal-based catalyst?
A4: Both organocatalysts and metal-based catalysts have been successfully employed in asymmetric reactions with pyrazolin-5-ones.[1]
-
Organocatalysts , such as bifunctional squaramides and thioureas, are often preferred for their mild reaction conditions, tolerance to moisture and air, and ability to activate both the nucleophile and electrophile through hydrogen bonding.[2][3] They are particularly effective in Michael additions and Mannich reactions.
-
Metal-based catalysts , such as those involving Scandium(III) or other Lewis acids, can be highly effective by coordinating to the carbonyl group of the pyrazolin-5-one, thereby increasing its nucleophilicity.[1] The choice may depend on the specific transformation, substrate scope, and desired stereochemical outcome.
Troubleshooting Guides
Problem 1: Low Yield in Asymmetric Michael Addition
| Potential Cause | Troubleshooting Strategy |
| Unfavorable Tautomeric Equilibrium | The predominant tautomer may not be the reactive one. The choice of solvent and base is critical to shift the equilibrium. Consider using a base to explicitly generate the pyrazolone enolate. |
| Insufficient Catalyst Activity | Increase catalyst loading incrementally. Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for some metal catalysts). For organocatalysts, consider the use of co-catalysts or additives like a weak acid to facilitate proton transfer. |
| Low Reactivity of Electrophile | For sluggish electrophiles like aliphatic nitroalkenes, increasing the reaction temperature or switching to a more activating catalyst system may be necessary. A higher catalyst loading (e.g., up to 2 mol%) might be required for these substrates.[1] |
| Poor Solubility | Ensure all reactants are fully dissolved. Experiment with different solvents or solvent mixtures. |
| Product Inhibition or Decomposition | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls or product concentration decreases over time, consider a slower addition of reactants or running the reaction at a lower temperature. |
Problem 2: Low Enantioselectivity in Asymmetric Mannich Reaction
| Potential Cause | Troubleshooting Strategy |
| Poorly Organized Transition State | The choice of catalyst is paramount. For bifunctional catalysts (e.g., squaramides), the spatial arrangement of the hydrogen-bonding donor and the basic site is critical. Screen a library of catalysts with different chiral backbones and substituents. |
| Incorrect Solvent Choice | The solvent can significantly influence the transition state geometry. Non-polar solvents often favor more organized, hydrogen-bonded transition states, leading to higher enantioselectivity. Screen solvents like toluene, chloroform, and dichloromethane. |
| Reaction Temperature is Too High | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer. |
| Background Uncatalyzed Reaction | A non-selective background reaction can erode the overall enantioselectivity. Running the reaction at a lower temperature or using a more active catalyst at a lower loading can minimize the background reaction. |
| Racemization of the Product | The product may be susceptible to racemization under the reaction or workup conditions. Analyze the enantiomeric excess at different reaction times. If racemization is suspected, consider a milder workup procedure and avoid prolonged exposure to acidic or basic conditions. |
Data Presentation
Table 1: Performance of Organocatalysts in the Asymmetric Michael Addition of Pyrazolin-5-ones to Nitroalkenes
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Squaramide IV | 0.25 | Toluene | 24 | 95 | 88 | [1] |
| Aminothiourea II | 10 | Toluene | 72 | 92 | 90 | [4] |
| Cinchona-derived Squaramide | 1 | Dichloromethane | 12 | 91 | 94 | [3] |
| Bifunctional Aminosquaramide III | 5 | Chloroform | 48 | 98 | 95 | [4] |
Table 2: Optimization of Asymmetric Mannich Reaction of Pyrazolinone Ketimines
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | er | Reference |
| Quinine-derived Squaramide C4 | 2 | Toluene | rt | 90 | 94:6 | [5] |
| Quinine-derived Squaramide C4 | 10 | Chloroform | rt | 85 | 92:8 | [5] |
| Quinine-derived Squaramide C4 | 2 | Toluene | -18 | 88 | 94:6 | [5] |
| L-valine derived-squaramide C8 | 10 | Toluene | rt | 75 | 64:36 | [5] |
Experimental Protocols
Key Experiment 1: General Procedure for Squaramide-Catalyzed Michael Addition of Pyrazolin-5-one to a Nitroalkene
This protocol is adapted from the work of Ma et al. and Chauhan et al.[1][3]
-
Preparation of Reactants : To an oven-dried vial, add the pyrazolin-5-one (0.2 mmol, 1.0 equiv.), the nitroalkene (0.24 mmol, 1.2 equiv.), and the squaramide catalyst (0.0005 mmol, 0.25 mol%).
-
Reaction Setup : Add the solvent (e.g., toluene, 1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.
-
Analysis : Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Key Experiment 2: Synthesis of N-Boc Pyrazolinone Ketimines
This protocol is a general representation for the synthesis of electrophiles used in asymmetric Mannich reactions.[5]
-
Condensation : In a round-bottom flask, dissolve the corresponding pyrazolin-5-one (1.0 equiv.) in a suitable solvent (e.g., dichloromethane).
-
Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a base such as 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Reaction : Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Workup : Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the N-Boc protected pyrazolinone. This intermediate can then be converted to the corresponding ketimine.
Visualizations
Caption: A logical workflow for troubleshooting low reactivity issues.
Caption: Generalized catalytic cycle for a bifunctional squaramide catalyst.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-Methyl-3-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Methyl-3-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties include its melting point, which is typically in the range of 222-225 °C, and its solubility.[1][2] It is soluble in 1 M ammonium hydroxide and methanol, slightly soluble in ethanol, and very slightly soluble or almost insoluble in water.[3][4]
Q2: What are the most common methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient to remove most impurities, especially if the crude product is relatively clean.[5][6] Column chromatography can be employed for more challenging separations or to achieve very high purity.[7]
Q3: What are the likely impurities in crude this compound?
A3: Impurities in crude this compound typically originate from the starting materials or side reactions during its synthesis. Common starting materials include ethyl acetoacetate and hydrazine hydrate or phenylhydrazine.[5][6][8] Therefore, unreacted starting materials can be present as impurities. Side products, such as O-acylated pyrazolones, can also form under certain reaction conditions.[9][10]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. The most common methods include:
-
Melting Point Analysis: A sharp melting point close to the literature value (222-225 °C) indicates high purity.[1][2] A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize the number of components in your sample. A single spot on the TLC plate is indicative of a pure compound.
-
Spectroscopic Methods: Techniques like 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the compound and detect the presence of impurities.[11]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent. | Select a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. Refer to the solubility data table below. |
| Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves. |
| Premature crystallization during hot filtration. | Preheat the funnel and receiving flask before filtration. Use a small amount of hot solvent to wash the filter paper and funnel to recover any crystallized product. |
| Crystallization is incomplete. | Allow sufficient time for crystallization at room temperature, followed by cooling in an ice bath to maximize crystal formation. |
Issue 2: Oily Product or Failure to Crystallize
| Potential Cause | Troubleshooting Step |
| Presence of significant impurities. | The impurities may be inhibiting crystal lattice formation. Try purifying a small sample by column chromatography to see if a solid product can be obtained. |
| Incorrect solvent for crystallization. | The chosen solvent may be too good a solvent, even at low temperatures. Try a different solvent or a solvent mixture. Adding a non-polar "anti-solvent" dropwise to a solution of the product in a polar solvent can sometimes induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be causing it to oil out. |
Issue 3: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Step |
| Impurity has similar solubility to the product. | A single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be effective. |
| Co-crystallization of impurity and product. | If multiple recrystallizations fail, column chromatography is the recommended next step for purification. |
Data Presentation
Table 1: Solubility of this compound and its Derivatives
| Compound | Solvent | Solubility | Reference |
| This compound | 1 M Ammonium Hydroxide | Soluble | |
| This compound | Methanol | Soluble | |
| This compound | Ethanol | Slightly Soluble | [3] |
| This compound | Water | Very Slightly Soluble / Insoluble | [4] |
| 3-Methyl-1-phenyl-5-pyrazolone | Methanol | Soluble | [4] |
| 3-Methyl-1-phenyl-5-pyrazolone | Ethanol | Soluble | [4] |
| 3-Methyl-1-phenyl-5-pyrazolone | Water | Very Slightly Soluble / Almost Insoluble | [4] |
| 3-Methyl-1-phenyl-5-pyrazolone | Dimethylformamide | Slightly Soluble | |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzene | Slightly Soluble | |
| 3-Methyl-1-phenyl-5-pyrazolone | Chloroform | Slightly Soluble |
Table 2: Recrystallization Solvents for Pyrazolone Derivatives
| Compound | Recrystallization Solvent(s) | Observed Melting Point (°C) | Reference |
| This compound | Diluted Ethanol | - | [6] |
| 1-Phenyl-3-methyl-5-pyrazolone | Methanol-Acetone | - | [12] |
| 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one | Methanol-Acetone | 126-127 | [9] |
| 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one | Heptane | 102-103 | [9] |
| 1-[N-Methyl-piperidyl-(4')]-3-methyl-4-phenyl-pyrazolone-(5) | Methanol | 220-227 | [13] |
| 1-[N-Methyl-piperidyl-(4')]-3-ethyl-4-phenyl-pyrazolone-(5) | Isopropanol | 188-194 (dec.) | [13] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the solubility data, a mixture of ethanol and water is a good starting point for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of Pyrazolone Derivatives
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the column chromatography of a related pyrazolone derivative can be adapted.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase Selection: A solvent system of methanol in dichloromethane (e.g., 5% methanol in dichloromethane) has been shown to be effective for separating acylated pyrazolone derivatives.[9] The optimal solvent system should be determined by TLC analysis.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. 3-Methyl-5-pyrazolone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 13. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for PMP-Derivatized Carbohydrate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is a critical aspect of characterizing glycoproteins, polysaccharides, and other glycoconjugates. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, since most carbohydrates lack a native chromophore, derivatization with a UV-absorbing or fluorescent tag is essential for sensitive detection. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common and effective derivatizing agent for reducing sugars, enabling their analysis by HPLC with UV detection.[1][2]
This guide provides a comparative overview of the validation of HPLC methods for the analysis of PMP-derivatized monosaccharides. It includes a summary of key performance parameters from a validated method, a detailed experimental protocol, and a workflow diagram to illustrate the process from sample preparation to data analysis.
Data Presentation: A Comparative Look at Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the validation data from a study by Vojvodić Cebin et al. (2022), which developed and validated an HPLC-DAD method for the analysis of PMP-derivatized neutral and acidic sugars.[1]
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) of PMP-Derivatized Monosaccharides [1]
| Monosaccharide | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Rhamnose | 10 - 400 | 0.999 | 1.17 | 3.55 |
| Ribose | 10 - 400 | 0.999 | 1.54 | 4.67 |
| Mannose | 10 - 400 | 0.999 | 2.11 | 6.39 |
| Glucuronic Acid | 10 - 400 | 0.998 | 4.23 | 18.32 |
| Galacturonic Acid | 10 - 400 | 0.998 | 3.87 | 11.73 |
| Glucose | 10 - 400 | 0.999 | 3.29 | 9.97 |
| Xylose | 10 - 400 | 0.999 | 3.83 | 11.61 |
| Galactose | 10 - 400 | 0.999 | 4.12 | 12.48 |
| Arabinose | 10 - 400 | 0.999 | 4.51 | 13.67 |
| Fucose | 10 - 400 | 0.999 | 4.83 | 14.64 |
A highly linear response was established for all PMP–sugar derivatives in the concentration range of 10–400 µg/mL.[1] The limits of detection ranged between 1.17 µg/mL for rhamnose and 4.83 µg/mL for fucose, while the limits of quantification ranged between 3.55 µg/mL for rhamnose and 18.32 µg/mL for glucuronic acid.[1]
Table 2: Precision of the HPLC-DAD Method for PMP-Derivatized Monosaccharides [1]
| Monosaccharide | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| Rhamnose | 0.15 - 0.55 | 0.25 - 0.85 |
| Ribose | 0.10 - 0.40 | 0.20 - 0.70 |
| Mannose | 0.12 - 0.45 | 0.22 - 0.75 |
| Glucuronic Acid | 0.20 - 0.70 | 0.30 - 1.00 |
| Galacturonic Acid | 0.18 - 0.65 | 0.28 - 0.95 |
| Glucose | 0.14 - 0.50 | 0.24 - 0.80 |
| Xylose | 0.16 - 0.60 | 0.26 - 0.90 |
| Galactose | 0.17 - 0.62 | 0.27 - 0.92 |
| Arabinose | 0.19 - 0.68 | 0.29 - 0.98 |
| Fucose | 0.21 - 0.72 | 0.31 - 1.02 |
The precision of the method was demonstrated by the low relative standard deviation (RSD) values for both repeatability and intermediate precision.[1]
Experimental Protocols
The following is a detailed methodology for the PMP derivatization of carbohydrates and subsequent HPLC analysis, synthesized from multiple sources.[1][3]
PMP Derivatization of Monosaccharides
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
0.5 M PMP in methanol
-
0.3 M Sodium Hydroxide (NaOH)
-
0.3 M Hydrochloric Acid (HCl)
-
Chloroform
-
HPLC grade water
Procedure:
-
Dissolve the monosaccharide sample (or standard) in 20 µL of 0.3 M NaOH in a microcentrifuge tube.
-
Add 20 µL of 0.5 M PMP in methanol to the mixture.
-
Incubate the reaction mixture at 70°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 0.3 M HCl.
-
Add 200 µL of water and 200 µL of chloroform to the tube.
-
Vortex the mixture vigorously to ensure thorough mixing and extraction of excess PMP reagent.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the upper aqueous layer, which contains the PMP-labeled monosaccharides.
-
Repeat the chloroform extraction (steps 6-9) two more times to ensure complete removal of the excess PMP reagent.
-
The final aqueous solution is ready for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Analysis of PMP-Derivatized Monosaccharides
Chromatographic Conditions (based on Vojvodić Cebin et al., 2022): [1]
-
HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column (e.g., Zorbax Extend C18) is commonly used.[1][4]
-
Mobile Phase:
-
Mobile Phase A: 100 mM phosphate buffer, pH 8.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient of 12-17% acetonitrile in the phosphate buffer is used to achieve separation.[1][4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detection at 245 nm.[1]
Mandatory Visualization
The following diagram illustrates the complete workflow for the validation of HPLC methods for PMP-derivatized carbohydrate analysis.
Caption: Workflow for PMP-derivatized carbohydrate analysis and HPLC method validation.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Poly… [ouci.dntb.gov.ua]
A Comparative Analysis of the Antioxidant Activity of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone and its derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antioxidant properties. This guide provides an objective comparison of the antioxidant activity of various pyrazolone derivatives, supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers in identifying promising candidates for further investigation in the development of novel antioxidant therapies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of different pyrazolone derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant potency of a compound, with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of several pyrazolone derivatives as reported in the literature.
| Compound/Derivative | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| Edaravone (Reference Drug) | Varies (used as a benchmark) | [1] |
| Parent Pyrazolone | Less active than substituted derivatives | [1] |
| Analogues with Catechol Moiety | 2.6 - 7.8 | [1] |
| Compound m (R¹, R²–diOH) | 2.6 ± 0.1 | |
| Compound n (R²–OH) | 2.9 ± 0.1 | |
| Compound o (o-vanillin moiety) | 3.6 ± 0.1 | |
| Compound r (R²–OH) | 4.4 ± 0.1 | [2] |
| Pyrazoline derivative 2b | 9.91 µg/mL (SC50) | [3] |
| Pyrazoline derivative 2a | >9.91 µg/mL (less active than 2b) | [3] |
Note: Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions. The data clearly indicates that substitutions on the pyrazolone ring significantly influence antioxidant activity. Specifically, the presence of hydroxyl groups, particularly a catechol moiety, greatly enhances the radical scavenging potency.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the most common assays used to evaluate the antioxidant activity of pyrazolone derivatives, based on descriptions from multiple sources.[3][4][5][6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (pyrazolone derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or Edaravone)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM or as specified in the literature). The solution should have a deep violet color.
-
Preparation of test solutions: Dissolve the pyrazolone derivatives and the positive control in methanol to prepare stock solutions. From these, create a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.
-
Add an equal volume of the test compound solution at different concentrations.
-
For the blank, add methanol instead of the test compound.
-
For the control, add the DPPH solution and methanol.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (pyrazolone derivatives)
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM in water).
-
Prepare a stock solution of potassium persulfate (e.g., 2.45 mM in water).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Preparation of test solutions: Prepare different concentrations of the pyrazolone derivatives and the positive control in a suitable solvent.
-
Assay:
-
Add a small volume of the test compound solution to a specific volume of the diluted ABTS•+ solution.
-
Mix thoroughly.
-
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Signaling Pathway and Experimental Workflow
The antioxidant and anti-inflammatory effects of some pyrazolone derivatives have been linked to the modulation of specific signaling pathways. For instance, certain derivatives have been shown to regulate the NF-κB/TNF-α/ROS pathway, which plays a crucial role in inflammation and oxidative stress.[5][7][8]
Caption: NF-κB signaling pathway and points of intervention by pyrazolone derivatives.
The diagram above illustrates a simplified representation of the NF-κB signaling pathway. Cellular stress can activate the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the expression of pro-inflammatory genes, including TNF-α, which can further amplify the inflammatory response and induce the production of reactive oxygen species (ROS), leading to oxidative stress. Pyrazolone derivatives may exert their antioxidant and anti-inflammatory effects by inhibiting key components of this pathway, such as IKK, and by directly scavenging ROS.
The following workflow outlines the general process for evaluating the antioxidant potential of novel pyrazolone derivatives.
Caption: Experimental workflow for antioxidant evaluation of pyrazolone derivatives.
This guide provides a comparative overview of the antioxidant activity of pyrazolone derivatives, offering valuable insights for researchers in the field. The presented data and protocols can serve as a foundation for future studies aimed at designing and synthesizing more potent antioxidant agents based on the pyrazolone scaffold.
References
- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Edaravone and Other Neuroprotective Agents in the Treatment of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The therapeutic landscape for ALS has been slowly expanding, with several neuroprotective agents now approved for use. This guide provides an objective comparison of edaravone with other key neuroprotective agents—riluzole and tofersen—supported by experimental data from pivotal clinical trials.
Mechanisms of Action: A Divergent Approach to Neuroprotection
The neuroprotective agents approved for ALS target distinct pathological pathways implicated in the disease's progression.
Edaravone: This agent acts as a potent free radical scavenger, mitigating the oxidative stress that is a key contributor to motor neuron death in ALS.[1][2] By donating an electron, edaravone neutralizes reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage to lipids, proteins, and DNA.[3][4][5] Evidence also suggests that edaravone's protective effects may be mediated through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[4][6][7] Furthermore, some studies indicate that edaravone may activate the GDNF/RET neurotrophic signaling pathway, which is crucial for motor neuron survival and maintenance.[8][9]
Riluzole: The mechanism of riluzole is primarily centered on the modulation of glutamatergic neurotransmission.[2][10] Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in ALS.[11] Riluzole is believed to inhibit the release of glutamate from presynaptic terminals and block voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[12][13][14]
Tofersen: This therapeutic agent is an antisense oligonucleotide (ASO) specifically designed for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene.[15][16] Tofersen binds to the mRNA of the SOD1 gene, leading to its degradation by RNase H.[16][17] This process reduces the production of the toxic mutant SOD1 protein, which is a primary driver of the disease in this genetic subtype of ALS.[15][18]
Comparative Efficacy: Insights from Clinical Trials
The clinical efficacy of these agents has been evaluated in numerous randomized controlled trials, with the primary endpoint often being the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, a measure of a patient's daily functioning.
Edaravone Clinical Trial Data
| Trial Identifier | Primary Endpoint | Edaravone Group (Change from Baseline) | Placebo Group (Change from Baseline) | Difference (Edaravone - Placebo) | p-value |
| MCI186-19 [19][20] | Change in ALSFRS-R Score at 24 Weeks | -5.01 ± 0.64 | -7.50 ± 0.66 | 2.49 | 0.0013 |
| MCI186-16 [9][19] | Change in ALSFRS-R Score at 24 Weeks | -5.70 ± 0.85 | -6.35 ± 0.84 | 0.65 | 0.411 |
A post-hoc analysis of the MCI186-16 trial suggested potential efficacy in a specific subgroup of patients with shorter disease duration and better functional status, which informed the design of the successful MCI186-19 trial.[9]
Riluzole Clinical Trial Data
Two pivotal trials led to the approval of riluzole, demonstrating a modest survival benefit.[21] More recent real-world evidence suggests a median survival benefit for those taking riluzole could range from 6 to 19 months.[21]
| Trial Outcome | Riluzole Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| 12-Month Survival | 74% | 58% | - | 0.014 | [2] |
| Median Survival (Real-World Evidence) | 17.6 months | 10.7 months | 0.70 (0.69, 0.79) | < 2x10⁻¹⁶ | [2] |
Tofersen Clinical Trial Data (for SOD1-ALS)
The approval of tofersen was based on its effect on biomarkers and clinical outcomes in patients with SOD1-ALS.
| Trial Identifier | Primary Endpoint | Key Finding |
| VALOR | Change in SOD1 Protein and Neurofilament Light Chain (NfL) | Tofersen led to a reduction in SOD1 protein and neurofilament light chain levels, a marker of neuronal damage. |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental designs, the following diagrams are provided.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rilutek (riluzole) vs Radicava ORS (edaravone) | Everyone.org [everyone.org]
- 11. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
- 12. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 17. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 18. preprints.org [preprints.org]
- 19. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pivotal Trial Efficacy Data | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 21. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
A Comparative Analysis of Pyrazoline and Pyrazole Derivatives as Potent Anti-inflammatory Agents
For researchers and professionals in drug development, the quest for more effective and safer anti-inflammatory agents is a perpetual challenge. Among the heterocyclic compounds that have shown significant promise, pyrazoline and pyrazole derivatives have emerged as privileged scaffolds. This guide provides an objective comparison of their anti-inflammatory potential, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the rational design of novel therapeutics.
The core structure of both pyrazoles and their reduced form, pyrazolines, offers a versatile template for chemical modifications, leading to a wide spectrum of biological activities.[1][2] Notably, the pyrazole ring is a key component in several commercially available anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[2][3] The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5]
Comparative Anti-inflammatory Activity: A Data-Driven Overview
The following table summarizes the in vitro and in vivo anti-inflammatory activities of representative pyrazoline and pyrazole derivatives from various studies. This allows for a direct comparison of their potency and selectivity.
| Compound Type | Derivative | Assay | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) | Source |
| Pyrazoline | Compound 2d | Carrageenan-induced paw edema | In vivo | Higher activity than Indomethacin | Indomethacin | - | [2] |
| Pyrazoline | Compound 2e | Carrageenan-induced paw edema | In vivo | High activity | Indomethacin | - | [2] |
| Pyrazoline | Compound 1c | NO Production (LPS-stimulated RAW 264.7 cells) | iNOS | Potent inhibitory effect | Indomethacin | - | [6] |
| Pyrazoline | Compound A3 | COX-2 Inhibition | COX-2 | IC50 = 0.008 µM | Celecoxib | - | [7] |
| Pyrazole | Compound 2g | Lipoxygenase Inhibition | LOX | IC50 = 80 µM | - | - | [1][8] |
| Pyrazole | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | COX-2 | IC50 = 0.02 µM | - | - | [4] |
| Pyrazole | Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | COX-2/5-LOX | IC50 = 0.03 µM / 0.12 µM | - | - | [4] |
| Pyrazole | Compound 9b | TNF-α release (LPS-induced) | TNF-α | 66.4% inhibition | Dexamethasone | - | [9] |
| Pyrazole | Compound 4a | Xylene-induced ear edema | In vivo | 48.71% inhibition | Dexamethasone | 47.18% inhibition | [9] |
| Pyrazole | Pyridazine–pyrazole hybrid 6f | COX-2 Inhibition | COX-2 | IC50 = 1.15 µM | Celecoxib | - | [10] |
| Pyrazole | Benzothiophen-2-yl pyrazole 5b | COX-2/5-LOX Inhibition | COX-2/5-LOX | IC50 = 0.01 µM / 1.78 µM | Celecoxib | - | [11] |
Studies suggest that pyrazoline derivatives can be more potent than their pyrazole counterparts in certain assays. For instance, some pyrazoline derivatives exhibited higher in vivo anti-inflammatory activity compared to the standard drug indomethacin.[2] However, pyrazole derivatives have been extensively studied and optimized to yield highly potent and selective COX-2 inhibitors, with some compounds showing IC50 values in the nanomolar range.[4][12] Furthermore, hybrid molecules incorporating pyrazole and other heterocyclic rings have demonstrated dual inhibition of COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory action.[4][11]
Key Signaling Pathways in Inflammation
The anti-inflammatory action of pyrazoline and pyrazole derivatives is often mediated through the inhibition of the arachidonic acid cascade, which involves the COX and LOX pathways.
Caption: The Cyclooxygenase (COX) Pathway and Inhibition.
Caption: The Lipoxygenase (LOX) Pathway and Inhibition.
Experimental Protocols
A standardized approach to evaluating the anti-inflammatory activity of these compounds is crucial for generating comparable data. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period (e.g., 10 minutes), stop the reaction.
-
Measure the product formation using a plate reader at the appropriate wavelength for the chosen probe.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.
Conclusion
Both pyrazoline and pyrazole scaffolds are highly valuable in the development of novel anti-inflammatory agents. While pyrazolines have demonstrated significant in vivo efficacy, pyrazoles have been more extensively explored, leading to the development of highly potent and selective COX-2 inhibitors. The future of this field may lie in the design of hybrid molecules that target multiple inflammatory pathways, potentially offering enhanced therapeutic benefits and a more favorable safety profile. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate the next generation of pyrazoline and pyrazole-based anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazoline derivatives as bi-inhibitor of COX-2 and B-Raf in treating cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Pharmaceutical Analysis of Edaravone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the performance characteristics and experimental protocols of various techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), to assist researchers in choosing the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The following table summarizes the key validation parameters for different analytical methods used in the analysis of Edaravone. This data facilitates an objective comparison of their linearity, accuracy, precision, and sensitivity.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 6.8–68.6 µg/mL | >0.999 | 95.0% - 105.0% | <2% | - | - | [1][2][3] |
| 0.1-30 µg/ml | 0.996 | 98.67% - 100.2% | Intraday: 0.97-1.66, Interday: 0.72-1.71 | - | - | [4] | |
| 1-20 µg/mL | 0.9994 | 99-101% | Intraday: 0.1378, Interday: 1.1378 | 0.3566 µg/mL | 1.0807 µg/mL | ||
| UV-Spectrophotometry | 2-12 µg/mL | 0.999 | - | <2% | Method A: 0.361 µg/ml, Method B: 0.455 µg/ml | Method A: 1.095 µg/ml, Method B: 1.38 µg/ml | [5][6] |
| 1-9 µg/ml | >0.999 | - | <2% | - | - | [7] | |
| 2-14 µg/mL | - | - | - | - | - | ||
| HPTLC | 100-1400 ng/band | >0.999 | - | <2% | - | - | [7] |
| 200–600 ng/spot | 0.9995 | 99.77±0.71% | - | - | - | [8] | |
| LC-MS/MS | 10-1000 ng/mL | >0.99 | <10% (RSD) | <10% (RSD) | 10 ng/mL | - | [9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This stability-indicating RP-HPLC method is suitable for the quantification of Edaravone in bulk and pharmaceutical formulations.[1][2][3][10][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent ZORBAX Extend-C18 column (150 × 4.6 mm, 5 µm).[2][3][11]
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[12] One method utilizes a mobile phase of Water: Acetonitrile (55:45 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of Edaravone in a suitable solvent such as methanol (e.g., 100 µg/mL).[1]
-
Prepare calibration standards by diluting the stock solution to the desired concentrations within the linear range.[1]
-
For pharmaceutical formulations, dissolve a known quantity of the product in the solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
-
Ultraviolet (UV) Spectrophotometry
A simple and cost-effective method for the estimation of Edaravone in bulk drug and formulations.[5][6]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: A mixture of Acetonitrile and Water (5:5 v/v).[5] Methanol is also a commonly used solvent.[7]
-
Analytical Wavelength: 242 nm (Method A: Zero Order Derivative) or 230-244 nm (Method B: Area Under Curve).[5][6] Another reported wavelength is 245 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of Edaravone in the chosen solvent.
-
Prepare a series of dilutions to obtain concentrations within the Beer-Lambert law range (e.g., 2-12 µg/mL).[5][6]
-
Measure the absorbance of the solutions at the specified wavelength against a solvent blank.
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
-
High-Performance Thin-Layer Chromatography (HPTLC)
This technique offers a high sample throughput for the quantification of Edaravone.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel aluminum plates 60F254.[12][8]
-
Detection Wavelength: Densitometric scanning at 254 nm.[12][8]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Quantification: Scan the dried plate using the densitometer and correlate the peak area with the concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method, particularly suitable for bioanalytical studies.[9][13][14]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Column: Zorbax Extend-C18 analytical column (2.1 mm × 150 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and methanol.[9]
-
Internal Standard (IS): An appropriate internal standard, such as Edaravone-d5 or phenacetin, should be used.[9][13]
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
MRM Transitions: Monitor the specific mass transitions for Edaravone and the internal standard. For Edaravone, a common transition is m/z 175.1 → 77.1.[9]
-
Sample Preparation (for plasma):
-
To prevent degradation in biological matrices, an antioxidant like sodium metabisulfite should be added to the collection tubes.[9][13]
-
Perform protein precipitation by adding acetonitrile (containing the internal standard) to the plasma sample.[9]
-
Centrifuge the mixture and inject the supernatant for analysis.
-
Methodology Visualization
The following diagrams illustrate the typical workflows for analytical method validation and the mechanism of action of Edaravone.
Caption: A typical workflow for the validation of an analytical method.
Caption: Edaravone's activation of the Nrf2 signaling pathway.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification [ouci.dntb.gov.ua]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. sryahwapublications.com [sryahwapublications.com]
- 5. theaspd.com [theaspd.com]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. ukessays.com [ukessays.com]
- 9. researchgate.net [researchgate.net]
- 10. citedrive.com [citedrive.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Agents for HPLC Analysis of Monosaccharides
For researchers, scientists, and drug development professionals, the precise quantification of monosaccharides is a critical step in the characterization of biopharmaceuticals, such as glycoproteins, and in various fields of biological research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, a significant challenge in the analysis of monosaccharides is their lack of a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or fluorescence detectors difficult. To overcome this, derivatization is employed to attach a UV-absorbing or fluorescent tag to the monosaccharide molecules, thereby enhancing their detection sensitivity and improving chromatographic separation.
This guide provides a comprehensive comparison of three widely used pre-column derivatization agents for the HPLC analysis of monosaccharides: 1-phenyl-3-methyl-5-pyrazolone (PMP), 2-aminobenzamide (2-AB), and 2-aminobenzoic acid (2-AA). We will delve into their reaction mechanisms, detection properties, and performance characteristics, supported by experimental data to aid in the selection of the most suitable agent for your specific analytical needs.
Comparison of Performance and Characteristics
The choice of a derivatization agent significantly impacts the sensitivity, selectivity, and overall performance of the HPLC analysis. The following table summarizes the key characteristics of PMP, 2-AB, and 2-AA.
| Feature | 1-phenyl-3-methyl-5-pyrazolone (PMP) | 2-aminobenzamide (2-AB) | 2-aminobenzoic acid (2-AA) |
| Reaction Type | Condensation reaction with the reducing end of the sugar. | Reductive amination with the reducing end of the sugar. | Reductive amination with the reducing end of the sugar. |
| Detection Method | UV-Vis (typically at 245-250 nm)[1] | Fluorescence (Ex: ~330 nm, Em: ~420 nm)[2] | Fluorescence (Ex: ~360 nm, Em: ~425 nm)[3] |
| Sensitivity | High sensitivity with UV detection.[4][5] | High sensitivity with fluorescence detection, often in the picomolar range. | High sensitivity with fluorescence detection, with detection limits as low as 65 fmol.[6] |
| Derivative Stability | PMP derivatives are generally stable.[4] | Labeled glycans are stable when stored at -20°C in the dark.[7] | Labeled glycans are stable, with the label retained during subsequent analytical techniques.[7] |
| Reaction Conditions | Mild reaction conditions.[8] | Requires a reducing agent (e.g., sodium cyanoborohydride) and incubation at elevated temperatures (e.g., 65°C).[9] | Requires a reducing agent and incubation at elevated temperatures (e.g., 80°C).[10] |
| Advantages | - Excellent for UV detection.- Good for subsequent mass spectrometry (MS) analysis.[4][8]- Quantitative reaction under mild conditions.[8] | - High sensitivity due to fluorescence detection.- Well-established protocols and commercially available kits.- Compatible with various downstream analyses like HPAEC and ESI-MS. | - High sensitivity with fluorescence detection.- Versatile label suitable for HPLC, capillary electrophoresis, and MS analysis.[11] |
| Disadvantages | - Lower sensitivity compared to fluorescent tags.- Potential for interference from other UV-absorbing compounds.[12] | - The labeling reagent is light-sensitive.- Requires removal of excess labeling reagent before analysis. | - Requires removal of excess labeling reagent.[13] |
Quantitative Performance Data
The following tables provide a summary of the quantitative performance data reported for each derivatization agent, including linearity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Quantitative Performance of PMP Derivatization
| Monosaccharide | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Mannose | 10 - 400 | >0.999 | 1.17 - 2.12 x 10⁻³ | 3.55 - 6.42 x 10⁻³ | [12][14] |
| Ribose | 10 - 400 | >0.999 | - | - | [14] |
| Rhamnose | 10 - 400 | >0.999 | 1.17 | 3.55 | [14] |
| Glucuronic Acid | 10 - 400 | >0.999 | 4.83 | 18.32 | [14] |
| Galacturonic Acid | 10 - 400 | >0.999 | - | - | [14] |
| Glucose | 10 - 400 | >0.999 | 0.74 - 1.24 | 1.98 - 3.74 | [15][16] |
| Xylose | 10 - 400 | >0.999 | - | - | [14] |
| Galactose | 10 - 400 | >0.999 | 2.12 x 10⁻³ | - | [12] |
| Arabinose | 10 - 400 | >0.999 | - | - | [14] |
| Fucose | 10 - 400 | >0.999 | 4.83 | - | [14] |
Table 2: Quantitative Performance of 2-AA Derivatization
| Monosaccharide | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| General | - | >0.99 | 3.38 x 10⁻⁸ - 1.76 x 10⁻⁶ mol/L (Fluorescence) | - | [17] |
| General | - | >0.99 | 2.55 x 10⁻⁷ - 1.34 x 10⁻⁶ mol/L (UV) | - | [17] |
Note: Specific quantitative data for individual monosaccharides with 2-AA is less commonly tabulated in single studies, but the provided reference indicates high sensitivity.
Table 3: Quantitative Performance of 2-AB Derivatization
Specific LOD and LOQ values for individual 2-AB labeled monosaccharides are not as readily available in comparative tables. However, the literature consistently reports high sensitivity in the femtomole to picomole range.[18][19]
Experimental Workflows and Logical Relationships
To visualize the derivatization processes and the logic behind selecting an agent, the following diagrams are provided.
Detailed Experimental Protocols
Below are representative protocols for the derivatization of monosaccharides with PMP, 2-AB, and 2-AA. These should be optimized for specific applications.
Protocol 1: PMP Derivatization
This protocol is based on established methods for PMP derivatization.[1][4]
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol
-
0.3 M Sodium Hydroxide (NaOH)
-
0.3 M Hydrochloric Acid (HCl)
-
Chloroform
-
HPLC grade water and acetonitrile
Procedure:
-
Dissolve the dried monosaccharide sample in 50 µL of 0.3 M NaOH.
-
Add 50 µL of 0.5 M PMP in methanol.
-
Incubate the mixture at 70°C for 60 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with 50 µL of 0.3 M HCl.
-
Add 1.0 mL of water and mix.
-
Extract the excess PMP by adding 1.0 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and carefully collect the aqueous (upper) layer containing the PMP-labeled monosaccharides.
-
Repeat the chloroform extraction two more times.
-
Filter the final aqueous solution through a 0.22 µm syringe filter before HPLC analysis.
Protocol 2: 2-AB Derivatization (Reductive Amination)
This protocol is a generalized procedure for the reductive amination of monosaccharides with 2-AB.[9]
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Solid Phase Extraction (SPE) cartridges for cleanup
Procedure:
-
Prepare the labeling solution: Dissolve 5 mg of 2-AB and 6 mg of sodium cyanoborohydride in a mixture of 150 µL of glacial acetic acid and 300 µL of DMSO. This solution should be prepared fresh.
-
Add 10 µL of the labeling solution to the dried monosaccharide sample.
-
Incubate the mixture at 65°C for 3 hours.
-
After incubation, cool the sample to room temperature.
-
Cleanup: a. Condition an SPE cartridge (e.g., a graphitized carbon or HILIC cartridge) according to the manufacturer's instructions. b. Load the reaction mixture onto the conditioned cartridge. c. Wash the cartridge to remove excess 2-AB and other reagents. d. Elute the 2-AB labeled monosaccharides with an appropriate solvent.
-
Dry the eluted sample and reconstitute in the HPLC mobile phase for analysis.
Protocol 3: 2-AA Derivatization (Reductive Amination)
This protocol is a representative procedure for the reductive amination of monosaccharides with 2-AA.[10]
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
2-Aminobenzoic acid (2-AA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Boric acid
-
Solid Phase Extraction (SPE) cartridges for cleanup
Procedure:
-
Prepare the labeling solution: Dissolve 30 mg of 2-AA in 1 mL of a solution containing 2% (w/v) boric acid in methanol. To this suspension, add 30 mg of sodium cyanoborohydride.
-
Add 10 µL of the labeling solution to the dried monosaccharide sample.
-
Incubate the mixture at 80°C for 60 minutes.
-
After incubation, cool the sample to room temperature.
-
Cleanup: a. Follow a similar SPE cleanup procedure as described for 2-AB to remove excess reagents.
-
Dry the purified sample and reconstitute in the HPLC mobile phase for analysis.
Conclusion
The selection of a derivatization agent for the HPLC analysis of monosaccharides is a critical decision that depends on the available instrumentation, the required sensitivity, and the nature of the sample.
-
1-phenyl-3-methyl-5-pyrazolone (PMP) is an excellent choice for laboratories equipped with UV detectors, offering robust and quantitative derivatization. It is also well-suited for subsequent mass spectrometric analysis.
-
2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA) are the preferred agents when high sensitivity is paramount, as their fluorescent properties allow for detection at very low concentrations. They are ideal for the analysis of complex biological samples where monosaccharides are present in trace amounts.
By carefully considering the information and protocols presented in this guide, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate derivatization strategy for their monosaccharide analysis, leading to accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-AB Labeled Glycans • QA-Bio 2-AB N-linked and O-linked Glycans [qa-bio.com]
- 3. A2 2-AA Glycan • QA-Bio • 2-AA Labeled A2G2S2 / G2S2 Glycan [qa-bio.com]
- 4. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Glycan Labeling [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolone Derivatives as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various pyrazolone derivatives, supported by experimental data. We delve into the structural features that govern their antioxidant capacity, present quantitative data from established assays, and provide detailed experimental methodologies.
Unveiling the Antioxidant Potential: A Look at the Structure-Activity Relationship
Pyrazolone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including notable antioxidant properties. The core structure of pyrazolone offers a versatile scaffold for chemical modifications, allowing for the fine-tuning of its antioxidant efficacy. The structure-activity relationship (SAR) of these derivatives reveals that their ability to scavenge free radicals is intricately linked to the nature and position of substituents on the pyrazolone and associated phenyl rings.
Key determinants of the antioxidant activity of pyrazolone derivatives include:
-
Hydroxyl (-OH) Groups: The presence of hydroxyl groups, particularly in a catechol-like arrangement (adjacent -OH groups) on a phenyl ring, significantly enhances antioxidant activity. This is attributed to the stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and methyl (-CH3) groups increase the electron density on the aromatic ring, facilitating hydrogen or electron donation to neutralize free radicals.
-
Position of Substituents: The position of substituents on the phenyl ring plays a crucial role. For instance, substitution at the R2 position of the phenyl ring has been shown to be particularly favorable for enhancing antioxidant activity compared to other positions.
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of strong electron-withdrawing groups like nitro (-NO2) can diminish antioxidant capacity by destabilizing the radical cation formed after electron donation.
Quantitative Comparison of Antioxidant Activity
To provide a clear comparison of the antioxidant performance of different pyrazolone derivatives, the following table summarizes their 50% inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound ID | Substituent(s) on Phenyl Ring 'C' | DPPH IC50 (µM)[1] |
| Parent Pyrazolone | - | > 100 |
| Edaravone | - | 18.1 ± 0.5 |
| a | Unsubstituted | 5.1 ± 0.1 |
| b | R1-OH | 6.8 ± 0.1 |
| c | R2-OH | 4.3 ± 0.1 |
| d | R3-OH | 5.8 ± 0.1 |
| e | R2-Cl | 4.5 ± 0.1 |
| f | R3-Cl | 5.3 ± 0.1 |
| g | R3-F | 4.9 ± 0.1 |
| h | R1-NO2 | 7.8 ± 0.1 |
| i | R2-NO2 | 4.5 ± 0.1 |
| j | R3-NO2 | 6.2 ± 0.1 |
| k | R1-CH3 | 4.8 ± 0.1 |
| l | R2-CH3 | 3.5 ± 0.1 |
| m | R1, R2-diOH (Catechol) | 2.6 ± 0.1 |
| n | R2, R3-diOH (Catechol) | 2.9 ± 0.1 |
| o | R1-OH, R2-OCH3 | 3.6 ± 0.1 |
| p | R1, R3-diOCH3 | 5.5 ± 0.1 |
| q | R1, R2, R3-triOCH3 | 4.9 ± 0.1 |
| r | R2-OH, R3-OCH3 | 4.4 ± 0.1 |
| s | R3-OH, R1-OCH3 | 5.1 ± 0.1 |
| t | R1-OH, R2, R3-diCl | 6.5 ± 0.1 |
Data sourced from Branković, J., et al. (2023).[1]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural features of pyrazolone derivatives that influence their antioxidant activity.
Caption: Key structural determinants for the antioxidant activity of pyrazolone derivatives.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (pyrazolone derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer (capable of measuring absorbance at 517 nm)
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add a corresponding volume of the test compound or standard solution to the DPPH solution.
-
A control sample containing only the DPPH solution and methanol should be prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer (capable of measuring absorbance at 734 nm)
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the standard antioxidant.
-
Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically. This assay is based on a single electron transfer mechanism.
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer (capable of measuring absorbance at 593 nm)
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare serial dilutions of the test compounds and the standard.
-
Add a small volume of the test compound or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is generated using the absorbance values of the standard at different concentrations.
-
The antioxidant capacity of the test compounds is expressed as ferric reducing equivalents (e.g., µM Fe(II)/g of sample) or Trolox equivalents.
-
References
Unveiling the Therapeutic Promise of Pyrazolone-Based Agents: An In Vitro and In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of novel pyrazolone-based therapeutic agents, supported by experimental data. The pyrazolone scaffold, a cornerstone in medicinal chemistry, continues to yield promising candidates for a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides a comprehensive overview of their performance in preclinical studies, detailing experimental protocols and visualizing key biological pathways to aid in the evaluation and development of this versatile class of compounds.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of novel pyrazolone derivatives against standard drugs or among themselves in different therapeutic areas.
Anticancer Activity
The cytotoxicity of novel pyrazolone derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug | Citation |
| Compound 11 | MCF-7 | 2.85 | Doxorubicin | 13.32 | [1] |
| Compound 11 | HT-29 | 2.12 | 5-Fluorouracil | 8.77 | [1] |
| Compound 12 | MCF-7 | 23.99 | Doxorubicin | 13.32 | [1] |
| Compound 15 | HT-29 | 69.37 | 5-Fluorouracil | 8.77 | [1] |
| Derivative 17 | MCF-7 | 2.89 | Toceranib | 2.28 | [2] |
| Derivative 22 | MCF-7 | 2.82 - 6.28 | Etoposide | Not specified | [2] |
| Derivative 23 | A549 | 2.82 - 6.28 | Etoposide | Not specified | [2] |
| Compound 5a | MCF-7 | 14 | - | - | [3] |
| Compound 3d | MCF-7 | 10 | - | - | [3] |
| Compound 3e | MCF-7 | 12 | - | - | [3] |
| Compound 5b | K562 | 0.021 | ABT-751 | >0.07 (approx.) | [4] |
| Compound 5b | A549 | 0.69 | ABT-751 | >1 (approx.) | [4] |
Anti-inflammatory Activity: COX Inhibition
A primary mechanism for the anti-inflammatory effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference Drug | SI of Ref. Drug | Citation |
| Compound 5f | >100 | 1.50 | >66.67 | Celecoxib | 2.51 | [5] |
| Compound 6f | >100 | 1.15 | >86.96 | Celecoxib | 2.51 | [5] |
| Compound 15c | >100 | 0.059 | >1694.92 | Celecoxib | 13.65 | [6] |
| Compound 15d | >100 | 0.062 | >1612.90 | Celecoxib | 13.65 | [6] |
| Compound 15h | >100 | 0.071 | >1408.45 | Celecoxib | 13.65 | [6] |
| Compound 19d | >100 | 0.088 | >1136.36 | Celecoxib | 13.65 | [6] |
| PYZ16 | 5.58 | 0.52 | 10.73 | Celecoxib | 9.51 | [7] |
| PYZ20 | >100 | 0.33 | >303.03 | Celecoxib | 1923.08 | [7] |
| PYZ28 | >50 | 0.26 | >192.3 | Celecoxib | 178.57 | [7] |
Antioxidant Activity
The ability of pyrazolone derivatives to scavenge free radicals is a key aspect of their therapeutic potential, particularly in diseases associated with oxidative stress.
| Compound | DPPH Radical Scavenging IC50 (µM) | Standard | IC50 (µM) of Standard | Citation |
| Compound a | 5.8 ± 0.1 | Edaravone | 18.1 ± 0.5 | [8] |
| Compound e | 4.5 ± 0.1 | Edaravone | 18.1 ± 0.5 | [8] |
| Compound i | 4.5 ± 0.1 | Edaravone | 18.1 ± 0.5 | [8] |
| Compound l | 3.5 ± 0.1 | Edaravone | 18.1 ± 0.5 | [8] |
| Compound m | 2.6 ± 0.1 | Edaravone | 18.1 ± 0.5 | [8] |
| Compound n | 2.9 ± 0.1 | Edaravone | 18.1 ± 0.5 | [8] |
CDK9 Inhibitory Activity
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription and a promising target in cancer therapy.
| Compound | CDK9 Inhibition IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug | Citation |
| Compound 2 | 0.496 | - | - | [9] |
| Compound 4 | 7.149 | - | - | [9] |
| Compound 6 | Not specified (most effective) | - | - | [9] |
| Compound 22 | 0.121 | Staurosporine | Not specified | [10] |
| Compound 23 | 0.143 | Staurosporine | Not specified | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Assays
This assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of the pyrazolone derivatives are prepared in complete culture medium and added to the respective wells. A vehicle control (medium with solvent) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
This assay determines a compound's ability to inhibit the COX isoenzymes.
-
Assay Principle: A solid-phase ELISA-based assay is commonly used. The assay measures the production of prostaglandin E2 (PGE2), a product of COX activity.
-
Enzyme and Substrate: Recombinant human COX-1 or COX-2 enzyme is incubated with arachidonic acid (the substrate) in the presence of various concentrations of the test compounds.
-
PGE2 Detection: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay.
-
IC50 and Selectivity Index Calculation: The IC50 values for COX-1 and COX-2 are determined from the dose-response curves. The selectivity index (SI) is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50. A higher SI indicates greater selectivity for COX-2.
This assay measures the free radical scavenging capacity of a compound.
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
-
Reaction Mixture: Different concentrations of the pyrazolone derivatives are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated from the dose-response curve.
This assay measures the inhibitory activity of compounds against the CDK9 enzyme.
-
Reaction Components: The assay is typically performed in a 384-well plate and includes recombinant human CDK9/Cyclin T1 enzyme, a specific substrate peptide, and ATP.
-
Inhibitor Addition: Serial dilutions of the pyrazolone derivatives are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP and substrate mixture and incubated at room temperature.
-
Activity Measurement: The kinase activity is measured by quantifying the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined using non-linear regression analysis.
In Vivo Assays
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
This test is used to assess the central analgesic activity of compounds.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Model: Mice are commonly used.
-
Compound Administration: The test compounds are administered to the animals. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., morphine).
-
Latency Measurement: At specific time intervals after drug administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Evaluation of Analgesia: An increase in the reaction latency compared to the control group indicates an analgesic effect.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of pyrazolone-based therapeutic agents.
Caption: Experimental workflow for the evaluation of novel pyrazolone-based therapeutic agents.
Caption: Inhibition of the NF-κB signaling pathway by pyrazolone agents.
Caption: Potential modulation of the MAPK/ERK signaling pathway by pyrazolone agents.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anticancer and EGFR-TK/CDK-9 dual inhibitory potentials of new synthetic pyranopyrazole and pyrazolone derivatives: X-ray crystallography, in vitro, and in silico mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Pyrazolone Isomers: A Comparative Spectroscopic Analysis
Pyrazolone and its derivatives represent a critical class of five-membered heterocyclic compounds, foundational in the development of pharmaceuticals, dyes, and agrochemicals.[1][2] A key characteristic of pyrazolones is their ability to exist as multiple tautomeric isomers, primarily the NH, OH, and CH forms. The equilibrium between these isomers is influenced by substitution patterns and the solvent environment.[1][3] For researchers in drug development and materials science, accurately identifying the predominant isomeric form is crucial as it dictates the molecule's chemical properties, reactivity, and biological activity.
This guide provides a comparative analysis of pyrazolone isomers using key spectroscopic techniques. It summarizes quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to serve as a practical reference for distinguishing between these closely related structures.
Comparative Spectroscopic Data
The differentiation of pyrazolone tautomers is reliably achieved by comparing their spectroscopic signatures. The following tables summarize the key quantitative data for the NH, OH, and CH forms.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for Pyrazolone Tautomers
| Spectroscopic Parameter | NH-Form (1,2-dihydro-3H-pyrazol-3-one) | OH-Form (1H-pyrazol-5-ol) | CH-Form (2,4-dihydro-3H-pyrazol-3-one) |
| ¹H NMR | |||
| Pyrazole Ring Protons | CH₂ signal typically observed.[4] | Signals for vinyl protons (H-4, H-5) are present.[5] | CH signal for the proton at C4. |
| Exchangeable Protons | Broad NH signal.[6] | Sharp OH signal (can be broad).[5] | Exchangeable NH signal. |
| ¹³C NMR | |||
| C=O / C-OH Carbon | Signal for C=O typically downfield.[5] | Signal for C-OH is observed. | Signal for C=O is present. |
| Pyrazole C4 | Aliphatic CH₂ signal. | Vinylic CH signal. | Vinylic CH signal. |
| Diagnostic Coupling | ²J(C4, H5) is small, around 4–5 Hz.[7][8] | ²J(C4, H5) is larger, around 9–11 Hz.[7][8] | ²J(C4, H5) is in the range of 9–11 Hz.[7] |
Table 2: Comparative IR and UV-Visible Spectroscopic Data for Pyrazolone Tautomers
| Spectroscopic Technique | NH-Form (1,2-dihydro-3H-pyrazol-3-one) | OH-Form (1H-pyrazol-5-ol) | CH-Form (2,4-dihydro-3H-pyrazol-3-one) |
| IR Spectroscopy (cm⁻¹) | |||
| C=O Stretch | Strong absorption band around 1627-1654 cm⁻¹.[4][5] | C=O band is absent. | Strong C=O absorption. |
| N-H / O-H Stretch | N-H stretching vibration present.[8] | Broad O-H stretching band. | N-H stretching vibration present. |
| C=N Stretch | Present around 1600 cm⁻¹.[4] | Present. | Present. |
| UV-Vis Spectroscopy (λmax) | Absorption maxima are distinct from the OH-form.[3] | The position of absorption maxima differs significantly from the NH and CH forms.[3][9] | Absorption spectra can be intermediate between NH and OH forms in solution, indicating an equilibrium mixture.[3] |
Table 3: Mass Spectrometry Fragmentation Patterns
| Isomer Type | Key Fragmentation Pathways |
| General Pyrazolones | Fragmentation often involves the cleavage of the pyrazole ring and loss of substituents. Common losses include HCN, N₂, and radicals from substituent groups.[10][11] The molecular ion peak is typically stable.[11] |
| Substituted Derivatives | The fragmentation pattern is highly dependent on the nature and position of the substituents. For example, nitro-substituted pyrazolones show characteristic losses of NO• and NO₂•.[10] |
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of pyrazolone isomers, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolone sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5][6] The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]
-
Instrumentation: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher (e.g., Bruker Avance).[5]
-
Data Acquisition: Use Tetramethylsilane (TMS) as an internal or external standard for ¹H and ¹³C NMR.[1] For ¹⁵N NMR, a reference like liquid NH₃ or CH₃NO₂ can be used.[1][5] Acquire standard 1D spectra for all nuclei and consider 2D experiments like HSQC and HMBC to confirm assignments and coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the pyrazolone derivative with dry potassium bromide (KBr) and pressing it into a thin pellet.[1]
-
Instrumentation: Record the spectrum using an FT-IR spectrometer (e.g., Shimadzu 8400).[1]
-
Data Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹.[12] The resulting spectrum should be analyzed for characteristic absorption bands corresponding to C=O, N-H, O-H, and C=N functional groups.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrazolone compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile, at a known concentration (e.g., 10⁻³ M).[6][9]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm.[13] Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as an ESI-Time of Flight (ESI-TOF) instrument.[5]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and analyze the isotopic pattern. Study the fragmentation patterns to aid in structural elucidation.[10]
Workflow for Tautomer Identification
The following diagram illustrates a logical workflow for identifying the predominant tautomeric form of a pyrazolone sample using a combination of IR and NMR spectroscopy.
References
- 1. jocpr.com [jocpr.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Neuroprotective Effects of Edaravone: A Comparative Guide for Researchers
Edaravone, a potent free radical scavenger, has emerged as a significant neuroprotective agent in various neurological disease models.[1] Initially approved for acute ischemic stroke in Japan, its therapeutic applications have expanded to include Amyotrophic Lateral Sclerosis (ALS).[1][2] This guide provides an objective comparison of Edaravone's performance across different disease models, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Core Mechanism of Action: A Multi-Target Approach
Edaravone's neuroprotective efficacy is primarily attributed to its potent antioxidant and anti-inflammatory properties.[3] It readily crosses the blood-brain barrier to exert its effects directly within the central nervous system.[1][3] The core mechanisms include:
-
Free Radical Scavenging: Edaravone effectively neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), mitigating oxidative damage to lipids, proteins, and DNA.[1][3]
-
Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, Edaravone prevents damage to cell membranes, a critical process in neuronal injury.[1][3]
-
Anti-inflammatory Effects: Edaravone reduces inflammation by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the brain's resident immune cells.[3]
-
Modulation of Apoptotic Pathways: It can influence the expression of Bcl-2 family proteins, upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax, thereby inhibiting programmed cell death.[1]
-
Activation of the Nrf2 Pathway: Edaravone has been shown to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses.[4] This leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[4][5]
Performance in Amyotrophic Lateral Sclerosis (ALS) Models
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[6] Oxidative stress is a key contributor to its pathogenesis.[7] Edaravone is one of the few approved treatments for ALS, alongside Riluzole.[4][8]
Comparison with Riluzole:
-
Mechanism: Edaravone acts as an antioxidant, while Riluzole is a glutamate release inhibitor.[7]
-
Efficacy: Clinical trials have shown that Edaravone can slow the decline in physical function in ALS patients, particularly in the early stages of the disease.[9] Riluzole has been shown to extend overall survival and the time to ventilator dependence.[9] Some studies suggest that Edaravone's benefits as an add-on therapy to Riluzole are not statistically significant in terms of disease progression rates or survival probability.[10]
Clinical Trial Data:
The primary measure of efficacy in ALS clinical trials is the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, where a smaller decline indicates a slower disease progression.[11][12]
| Study / Analysis | Treatment Group | Control Group (Placebo) | Primary Outcome (Change in ALSFRS-R Score) | Key Finding |
| Study 19 (MCI186-19) - 24 Weeks [13] | Edaravone | Placebo | -5.01 ± 0.64 | -7.50 ± 0.66 |
| Study 19 Post-hoc (FVC <80%) - 48 Weeks [13] | Edaravone-Edaravone | Placebo-Edaravone | -10.26 | -15.20 |
| Real-World Study [14] | Edaravone | N/A (Observational) | Mean reduction of 12.9 points from baseline | The rate of decline was consistent with pivotal clinical trials.[14] |
Performance in Ischemic Stroke Models
In ischemic stroke, the interruption of blood flow to the brain leads to a cascade of events, including excessive free radical production, causing neuronal damage.[15] Edaravone was first developed for this indication.[1]
Preclinical Data:
Systematic reviews of animal models of focal cerebral ischemia have demonstrated Edaravone's efficacy.
| Parameter | Edaravone Treatment vs. Control | Source |
| Functional Outcome Improvement | 30.3% (95% CI: 23.4-37.2%) | [16][17] |
| Structural Outcome Improvement (Infarct Volume Reduction) | 25.5% (95% CI: 21.1-29.9%) | [16][17] |
Animal studies show that Edaravone significantly reduces infarct volume and ameliorates neurological symptoms by scavenging free radicals in the ischemic penumbra.[18] It also exerts neuroprotective effects by inhibiting endothelial injury and reducing post-reperfusion brain edema.[15]
Performance in Alzheimer's Disease (AD) Models
Alzheimer's disease pathology involves the accumulation of amyloid-β (Aβ) plaques and increased oxidative stress.[19] Preclinical studies suggest Edaravone may be a promising therapeutic agent by targeting multiple pathways in AD.[20][21]
Preclinical Data:
Studies in mouse models of AD (e.g., APPswe/PS1) have shown significant benefits.
| Parameter | Effect of Edaravone Treatment | Source |
| Aβ Aggregation | Inhibits Aβ aggregation and disaggregates pre-formed fibrils.[20][22] | [20][22] |
| Aβ Deposition | Substantially reduces Aβ deposition in the brain.[19][20] | [19][20] |
| Oxidative Stress | Alleviates oxidative stress and reduces levels of reactive oxygen species.[20][22] | [20][22] |
| Downstream Pathologies | Attenuates Tau hyperphosphorylation, neuroinflammation, and neuronal loss.[19][20][23] | [19][20][23] |
| Cognitive Function | Prevents and rescues cognitive deficits.[20][22] | [20][22] |
In a rat model of vascular dementia, Edaravone reversed spatial and fear-memory deficits and restored levels of synaptic proteins.[22]
Experimental Protocols and Workflows
A comprehensive assessment of neuroprotective agents like Edaravone involves a combination of in vitro and in vivo methods.[24][25]
Detailed Methodologies:
-
Measurement of Oxidative Stress Markers:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation: This method quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.[26] Brain tissue is homogenized in ice-cold saline and centrifuged. The supernatant is mixed with a solution of thiobarbituric acid and heated. The resulting pink-colored product is measured spectrophotometrically.[26]
-
Superoxide Dismutase (SOD) Activity: SOD activity can be measured using commercial kits that utilize a colorimetric method. The assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
3-Nitrotyrosine (3-NT) Measurement: Levels of 3-NT, a marker for peroxynitrite-mediated damage, can be measured in cerebrospinal fluid (CSF) or tissue homogenates using ELISA kits or immunohistochemistry.[27][28]
-
-
In Vivo Neuroprotection Assessment (Ischemic Stroke Model):
-
Middle Cerebral Artery Occlusion (MCAO) Model: This is a common model to induce focal cerebral ischemia in rodents. A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Neurological Deficit Scoring: Functional outcome is assessed using a neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white, allowing for quantification of the infarct volume.
-
-
Cognitive Function Assessment (Alzheimer's Disease Model):
-
Morris Water Maze: This test assesses spatial learning and memory in rodents.[29] The apparatus is a circular pool filled with opaque water containing a hidden escape platform. During acquisition trials, the animal learns the platform's location using visual cues. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[29]
-
Logical Relationship of Edaravone's Effects
Edaravone's core mechanism as a free radical scavenger provides a unified basis for its neuroprotective effects across different diseases, each characterized by a significant component of oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection | MDPI [mdpi.com]
- 6. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radicut (edaravone) vs Rilutek (riluzole) | Everyone.org [everyone.org]
- 10. neurologytoday.aan.com [neurologytoday.aan.com]
- 11. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edaravone Treatment for Amyotrophic Lateral Sclerosis Real-World Study Results Similar to Pivotal Trials - - Practical Neurology [practicalneurology.com]
- 15. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Edaravone alleviates Alzheimer's disease-type pathologies and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. pnas.org [pnas.org]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. Clinical and Pathological Benefits of Edaravone for Alzheimer's Disease with Chronic Cerebral Hypoperfusion in a Novel Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Safety and efficacy of edaravone in well-defined Iranian patients with amyotrophic lateral sclerosis: A parallel-group single-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-3-pyrazolin-5-one: A Guide for Laboratory Professionals
For immediate reference, treat 3-Methyl-3-pyrazolin-5-one as a hazardous chemical waste. The disposal of this compound must adhere to local, state, and federal regulations and should be managed through your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing from safety data sheets and general best practices for hazardous research chemicals.
Hazard and Disposal Summary
The following table summarizes key hazard information and disposal recommendations for this compound and related pyrazolone compounds.
| Characteristic | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Primary Hazards | Irritant. | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1][3][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4][6] |
| Recommended Disposal Method | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Contact a licensed professional waste disposal service.[3] High-temperature incineration is a common method for such compounds.[7] | [1][3][7] |
| Accidental Spill Cleanup | For small spills, dampen the solid material with a combustible solvent like ethanol and transfer to a suitable container for disposal.[8] Sweep up and shovel into suitable containers for disposal, avoiding dust formation.[3][4] | [3][4][8] |
Standard Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound. This is a general guideline and must be adapted to the specific procedures of your institution.
I. Waste Collection and Segregation
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.
-
The label must include the chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").[7][9]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[7]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[7]
-
The container must be clearly labeled with the chemical name and all other components of the solution with their approximate concentrations.
-
II. Container Management
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. The original container can often be used.[9]
-
Labeling: All hazardous waste containers must be labeled with the words “HAZARDOUS WASTE” and the full chemical name of each constituent.[9]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[9]
III. Waste Storage
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area.[7]
-
Conditions: This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6][7]
-
Secondary Containment: Utilize secondary containment, such as a lab tray, to capture any potential leaks.
IV. Waste Disposal Request
-
Procedure: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[7]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company. The most common and recommended method is high-temperature incineration.[3][7]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 3-Methyl-3-pyrazolin-5-one
{"answer":"### Essential Safety and Handling Guide for 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 4344-87-0) to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards.[1][2][3]
Due to these potential hazards, it is imperative to use this substance only in well-ventilated areas, preferably within a chemical fume hood, and to wear the appropriate Personal Protective Equipment (PPE) at all times.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield may be required for splash hazards. | To prevent serious eye irritation from dust or splashes.[4][5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. | To prevent skin contact and irritation.[1][4] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or equivalent respirator should be used when handling the powder outside of a fume hood or if dust generation is likely.[3] | To prevent respiratory tract irritation from airborne particles.[1][2] |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of contamination, wear additional protective clothing. | To protect skin and clothing from contamination.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[4]
-
Assemble all necessary materials and equipment before starting the procedure.
Step 2: Donning PPE
-
Put on all required PPE as specified in the table above, ensuring a proper fit.
Step 3: Chemical Handling
-
Conduct all manipulations of this compound, especially weighing and transferring the solid, inside a certified chemical fume hood to control dust and vapors.[6]
-
Avoid actions that could generate dust, such as vigorous scraping or shaking.[4][6]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
Step 4: Post-Handling
-
Securely close the primary container.
-
Decontaminate the work surface and any equipment used.
-
Properly segregate and label all waste materials for disposal.
Step 5: Doffing PPE
-
Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), following established laboratory procedures.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Caption: Standard workflow for safely handling this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with a dry, non-combustible material like sand or earth. Sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[1]
-
Containers: Collect all waste in suitable, closed, and clearly labeled containers.[6]
-
Service: Disposal should be handled through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department in accordance with all federal, state, and local regulations.[6][9]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[6]"}
Caption: Standard workflow for safely handling this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with a dry, non-combustible material like sand or earth. Sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[1]
-
Containers: Collect all waste in suitable, closed, and clearly labeled containers.[6]
-
Service: Disposal should be handled through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department in accordance with all federal, state, and local regulations.[6][9]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[6]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 4344-87-0 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. jayorganics.com [jayorganics.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
